molecular formula C17H18O6 B016064 Hainanmurpanin CAS No. 95360-22-8

Hainanmurpanin

Cat. No.: B016064
CAS No.: 95360-22-8
M. Wt: 318.32 g/mol
InChI Key: VLHOVPZUSXEINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hainanmurpanin is a member of coumarins.
This compound has been reported in Murraya paniculata and Murraya exotica with data available.

Properties

IUPAC Name

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHOVPZUSXEINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95360-22-8
Record name 95360-22-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Hainanmurpanin: A Technical Overview of its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide on the discovery and origin of Hainanmurpanin, a natural product belonging to the coumarin class of compounds. While extensive research into its specific biological activities and mechanisms of action remains to be publicly detailed, this guide consolidates the available information regarding its isolation and chemical properties.

Introduction to this compound

This compound is a coumarin, a type of benzopyrone that forms a large class of phenolic substances found in many plants. It is identified by the Chemical Abstracts Service (CAS) number 95360-22-8 and possesses the chemical formula C₁₇H₁₈O₆, with a molecular weight of 318.325 g/mol .[1]

Discovery and Botanical Origin

This compound was discovered in the leaves of Murraya exotica L., a plant belonging to the Rutaceae family.[2] This species is also sometimes referred to as Murraya paniculata.[1][3] The aerial parts of Murraya paniculata, including the leaves, are known to be a rich source of various coumarins.[1]

While the initial date and research group responsible for the first isolation and characterization of this compound are not detailed in the readily available scientific literature, subsequent studies have focused on methods for its preparative isolation and purification from its natural source.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₇H₁₈O₆[1]
Molecular Weight 318.325 g/mol [1]
CAS Number 95360-22-8[1]
Compound Type Coumarin[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols: Isolation and Purification

A detailed method for the preparative isolation and purification of this compound from the leaves of Murraya exotica L. has been described.[2] This protocol is crucial for obtaining a pure sample of the compound for further biological and chemical studies. The general workflow is outlined below and visualized in the accompanying diagram.

Extraction and Enrichment
  • Supercritical Fluid Extraction (SFE): The dried leaves of Murraya exotica L. are subjected to supercritical fluid extraction using CO₂.

  • Solvent Extraction: The crude extract obtained from SFE is further extracted with 80% methanol/water to concentrate the coumarin compounds, including this compound.

  • High-Speed Countercurrent Chromatography (HSCCC) - Enrichment: The methanol/water extract is then subjected to a preliminary separation using conventional HSCCC to enrich the fraction containing this compound and other target coumarins.

Purification

  • Consecutive High-Speed Countercurrent Chromatography (HSCCC) - Purification: The enriched fraction from the previous step is further purified using consecutive HSCCC to isolate this compound with high purity.

G cluster_extraction Extraction & Enrichment cluster_purification Purification Dried Leaves Dried Leaves SFE Supercritical Fluid Extraction (CO₂) Dried Leaves->SFE Crude Extract Crude Extract SFE->Crude Extract Solvent Extraction Solvent Extraction (80% MeOH/H₂O) Crude Extract->Solvent Extraction MeOH/H₂O Extract MeOH/H₂O Extract Solvent Extraction->MeOH/H₂O Extract HSCCC Enrichment HSCCC (Enrichment) MeOH/H₂O Extract->HSCCC Enrichment Enriched Fraction Enriched Fraction HSCCC Enrichment->Enriched Fraction HSCCC Purification Consecutive HSCCC (Purification) Enriched Fraction->HSCCC Purification Pure this compound Pure this compound HSCCC Purification->Pure this compound

Figure 1: Workflow for the isolation and purification of this compound.

Biological Activity and Future Directions

The broader class of coumarins isolated from Murraya exotica has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. However, specific quantitative data, detailed experimental protocols for biological assays, and the elucidation of signaling pathways directly attributed to this compound are not extensively documented in the current body of scientific literature.

The availability of a robust isolation protocol for this compound opens the door for comprehensive investigations into its pharmacological potential. Future research should focus on:

  • Screening for Biological Activity: A systematic evaluation of this compound across a panel of in vitro and in vivo assays to identify its primary biological targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular pathways and signaling cascades modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to understand the chemical moieties responsible for any observed biological effects.

This foundational work will be critical in determining the potential of this compound as a lead compound for drug discovery and development.

References

An In-depth Technical Guide on the Preliminary Biological Activity of Bioactive Compounds from the Murraya Genus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Hainanmurpanin" did not yield any results for a specific chemical compound with this name in the peer-reviewed scientific literature. It is possible that this is a novel or proprietary name not yet in the public domain, or a potential misspelling of a compound from the Murraya genus, which is found in the Hainan region of China. This guide therefore focuses on the preliminary biological activities of various known bioactive compounds isolated from the Murraya genus, which are of significant interest to the scientific community.

The genus Murraya, belonging to the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites.[1] Phytochemical investigations have led to the isolation of numerous compounds, including alkaloids, coumarins, flavonoids, and terpenoids.[1][2] These compounds have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities, making them promising candidates for drug discovery and development.[1][3]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various compounds and extracts from Murraya species.

Table 1: Cytotoxic Activity of Compounds from Murraya Species

Compound/ExtractCell Line(s)Activity MetricValueReference(s)
MahanineHCT 116, HeLa, HepG2IC₅₀Data not specified[1]
MurrayanolNot specifiedIC₅₀~0.2 µg/mL (AChE Inhibition)[4]
MahanimbineNot specifiedIC₅₀~0.2 µg/mL (AChE Inhibition)[4]
M. paniculata Leaf Essential OilArtemia salina (Brine Shrimp)LC₅₀41 µg/mL[5]

Table 2: Antimicrobial and Nematicidal Activity of Murraya paniculata Leaf Essential Oil

OrganismActivity MetricValueReference(s)
Aspergillus nigerMIC313 µg/mL[5]
Caenorhabditis elegansLC₅₀37 µg/mL[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activity of compounds from the Murraya genus.

2.1. In Vitro Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic activity of compounds against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT 116, HeLa, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., isolated alkaloids from Murraya) and a vehicle control.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with a fresh medium containing MTT solution.

    • The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2.2. Antimicrobial Activity Assay (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the essential oil of Murraya paniculata against fungal strains can be determined using the microbroth dilution method.

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Aspergillus niger) is prepared.

  • Assay Procedure:

    • Serial dilutions of the essential oil are prepared in a suitable broth medium in a 96-well microplate.

    • The standardized fungal inoculum is added to each well.

    • Positive (broth with inoculum) and negative (broth only) controls are included.

    • The microplate is incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is defined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.

2.3. Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary screening of cytotoxic activity.

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination.

  • Assay Procedure:

    • Different concentrations of the test substance (e.g., M. paniculata essential oil) are prepared in vials containing artificial seawater.

    • A specific number of brine shrimp nauplii (larvae) are added to each vial.

    • After a 24-hour incubation period, the number of surviving nauplii is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC₅₀ value (the concentration that is lethal to 50% of the nauplii) is determined.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many compounds from the Murraya genus are still under investigation. However, some studies have provided insights into their potential signaling pathways.

3.1. Acetylcholinesterase (AChE) Inhibition

Carbazole derivatives from Murraya koenigii, such as murrayanol and mahanimbine, have shown significant inhibitory activity against acetylcholinesterase (AChE).[4] AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. The inhibition mechanisms for some of these compounds have been identified as competitive and non-competitive, suggesting direct interaction with the enzyme.[4]

3.2. Anti-Aβ Fibrillization

Some Murraya carbazoles have also been shown to reduce the fibrillization of amyloid-beta (Aβ) peptides.[4] The aggregation of Aβ is a hallmark of Alzheimer's disease, and compounds that can interfere with this process are of great interest.

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with Murraya Compounds Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for In Vitro Cytotoxicity Testing of Murraya Compounds.

AChE_Inhibition_Pathway cluster_cholinergic_synapse Cholinergic Synapse cluster_inhibition Inhibition by Murraya Carbazoles ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Murraya_Carbazole Murraya Carbazole (e.g., Murrayanol) Murraya_Carbazole->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Murraya Carbazoles.

References

Hainanmurpanin: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hainanmurpanin is a naturally occurring coumarin, a class of secondary metabolites widely recognized for their diverse pharmacological activities. Isolated from the plant Murraya exotica L., also known as Murraya paniculata, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a summary of the currently available data on the physical and chemical properties of this compound, intended to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, the following properties have been identified.

PropertyValueSource
Chemical Formula C₁₇H₁₈O₆[1]
Molecular Weight 318.325 g/mol [1]
CAS Number 95360-22-8[1]
Compound Type Coumarin[1]
Physical Description Powder[1]
Purity 95% - 99%[1]
Botanical Source Murraya exotica L. (Murraya paniculata)[1]

Spectroscopic Data

The primary methods for the identification and structural elucidation of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] However, detailed spectroscopic data, including specific ¹H and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, UV-Vis absorption maxima, and IR absorption bands, are not sufficiently detailed in the available search results to be included in this guide.

Experimental Protocols

Isolation and Purification of this compound

A documented method for the isolation and purification of this compound from the leaves of Murraya exotica L. involves a multi-step process. The general workflow for this procedure is outlined below.

G Workflow for this compound Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Supercritical Fluid Extraction with CO2 B Solvent Extraction A->B C High-Speed Countercurrent Chromatography (HSCCC) B->C D Purity Analysis (e.g., HPLC) C->D

Workflow for this compound Isolation

Methodology:

  • Supercritical Fluid Extraction (SFE): The initial extraction is performed using supercritical CO₂. This technique is favored for its efficiency and the use of a non-toxic, environmentally friendly solvent.

  • Solvent Extraction: Following SFE, a subsequent solvent extraction is employed to further concentrate the coumarin fraction.

  • High-Speed Countercurrent Chromatography (HSCCC): The crude extract is then subjected to HSCCC for the final purification of this compound. This liquid-liquid partition chromatography technique is effective for separating complex mixtures of natural products.

Due to the lack of specific biological studies on this compound, detailed protocols for biological assays such as anti-inflammatory or anticancer activity are not available at this time.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of coumarins isolated from Murraya species have demonstrated a range of pharmacological effects.

Coumarins from Murraya exotica have been reported to possess anti-inflammatory and potential anticancer properties.[2] The anti-inflammatory effects of coumarins from Murraya have been linked to the inhibition of nitric oxide (NO) production and the modulation of signaling pathways such as the NF-κB and MAPK pathways. One study on a novel coumarin, MC13, from Murraya demonstrated its neuroprotective effects by inhibiting the TRAF6-TAK1-NF-κB, p38/ERK MAPKs, and Jak2-Stat1/Stat3 pathways in lipopolysaccharide-stimulated microglia.[1]

Furthermore, some natural coumarins have been identified as activators of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[3]

The general mechanism of action for the anti-inflammatory activity of coumarins often involves the modulation of key inflammatory mediators and signaling cascades. A simplified representation of a potential signaling pathway that could be influenced by coumarins is depicted below.

G Potential Anti-Inflammatory Signaling Pathway for Coumarins A Inflammatory Stimulus (e.g., LPS) B Toll-like Receptor 4 (TLR4) A->B C NF-κB Pathway Activation B->C D MAPK Pathway Activation B->D E Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) C->E D->E F This compound (Coumarin) F->C Inhibition F->D Inhibition

Potential Anti-Inflammatory Signaling Pathway for Coumarins

It is important to note that this diagram represents a generalized pathway for coumarins, and specific experimental validation for this compound is required to confirm its precise mechanism of action.

Conclusion

This compound is a coumarin with established basic chemical properties. However, a significant gap exists in the scientific literature regarding its detailed physicochemical characteristics, comprehensive spectroscopic data, and specific biological activities. Further research is warranted to fully elucidate the therapeutic potential of this natural product. The information provided in this guide serves as a starting point for researchers interested in exploring the properties and applications of this compound.

References

Hainanmurpanin: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hainanmurpanin is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom. Coumarins have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. As the biological activities and associated signaling pathways of this compound have not yet been reported in the scientific literature, this guide will also briefly touch upon the known biological activities of other coumarins isolated from its primary natural source, Murraya exotica, to provide a contextual framework for future research.

Natural Sources of this compound

To date, the exclusive reported natural source of this compound is the leaves of Murraya exotica L., a plant belonging to the Rutaceae family. This species is also known by its synonym, Murraya paniculata. Various studies have extensively profiled the chemical constituents of Murraya exotica, revealing a rich diversity of compounds, including other coumarins, flavonoids, and essential oils. The concentration of this compound in the plant material can vary based on geographical location, season of harvest, and other environmental factors.

Isolation and Purification of this compound

A specific and efficient method for the preparative isolation and purification of this compound from the leaves of Murraya exotica L. has been developed and reported. This method employs a combination of modern extraction and chromatographic techniques to achieve high purity and yield.

Experimental Protocol: Supercritical Fluid Extraction (SFE) and High-Speed Countercurrent Chromatography (HSCCC)

This protocol outlines the key steps for the isolation of this compound as detailed in the scientific literature.

1. Plant Material Preparation:

  • Dried leaves of Murraya exotica L. are ground into a fine powder to increase the surface area for efficient extraction.

2. Supercritical Fluid Extraction (SFE):

  • Objective: To obtain a crude extract enriched with coumarins.

  • Apparatus: Supercritical fluid extractor.

  • Solvent: Supercritical CO₂ with an entrainer (e.g., ethanol or methanol).

  • Optimized Conditions:

    • Pressure: 27 MPa

    • Temperature: 52°C

    • Entrainer Volume: 60 mL

  • Procedure: The powdered leaves are packed into the extraction vessel. Supercritical CO₂ with the entrainer is passed through the plant material, dissolving the target compounds. The extract-laden fluid is then depressurized, causing the CO₂ to return to a gaseous state and the crude extract to precipitate.

3. Solvent Extraction:

  • Objective: To further concentrate the coumarins from the SFE crude extract.

  • Solvent: 80% methanol/water.

  • Procedure: The crude extract from SFE is dissolved in the methanol/water mixture. This solution is then typically partitioned against a non-polar solvent to remove lipids and other interfering substances. The methanol/water phase, containing the coumarins, is concentrated under reduced pressure.

4. Two-Step High-Speed Countercurrent Chromatography (HSCCC):

  • Objective: To isolate and purify this compound from the concentrated extract.

  • Apparatus: High-Speed Countercurrent Chromatograph.

  • Step 1: Conventional HSCCC for Enrichment:

    • Solvent System: A suitable two-phase solvent system is selected (e.g., a hexane-ethyl acetate-methanol-water system). The selection is based on the partition coefficient (K) of the target compounds.

    • Procedure: The concentrated extract is subjected to HSCCC to separate the components based on their differential partitioning between the two liquid phases. Fractions are collected and analyzed (e.g., by HPLC) to identify those enriched with this compound.

  • Step 2: Consecutive HSCCC for Final Purification:

    • Procedure: The enriched fractions from the first HSCCC step are pooled and subjected to a second round of HSCCC, often with a modified solvent system or operating parameters, to achieve high purity of this compound. The final product is collected, and the solvent is evaporated to yield the purified compound.

Data Presentation: Yields of this compound Isolation

The following table summarizes the quantitative data from the described isolation protocol.

Isolation StepStarting MaterialProductYield
Supercritical Fluid Extraction100 g of dried Murraya exotica leavesCrude Extract7.91 g
Solvent Extraction7.91 g of Crude ExtractMethanol/Water Extract4.23 g
HSCCC Enrichment4.23 g of Methanol/Water ExtractEnriched Concentrate2.50 g

Note: The final yield of pure this compound from the enriched concentrate is dependent on its relative concentration in the extract and the efficiency of the final purification step.

Alternative Isolation Methodologies for Coumarins

While a specific alternative protocol for this compound has not been published, general methods for the isolation of coumarins from plant materials can be adapted. These include:

  • Soxhlet Extraction: Continuous extraction with organic solvents of increasing polarity (e.g., petroleum ether, chloroform, ethanol).

  • Maceration: Soaking the plant material in a suitable solvent for an extended period.

  • Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance the extraction efficiency.

  • Accelerated Solvent Extraction (ASE): Employing elevated temperatures and pressures to speed up the extraction process.

Following extraction, purification is typically achieved through various chromatographic techniques, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant gap in the understanding of the biological activities and mechanisms of action of this compound. As of the writing of this guide, no studies have been published that specifically investigate the pharmacological effects or the signaling pathways modulated by this compound.

However, it is noteworthy that other coumarins isolated from Murraya exotica have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It is plausible that this compound may possess similar properties, but this requires empirical validation.

Disclaimer: The following information pertains to other coumarins found in Murraya exotica and should not be extrapolated to this compound without direct experimental evidence. This is provided for contextual purposes to guide future research.

  • Potential Anti-inflammatory Activity: Other coumarins have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. The underlying mechanisms often involve the inhibition of signaling pathways like NF-κB and MAPK.

  • Potential Anticancer Activity: Some coumarins exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis, arresting the cell cycle, and inhibiting metastasis.

Future research should focus on screening this compound for a wide range of biological activities and, upon identifying a significant effect, elucidating the underlying molecular mechanisms and signaling pathways.

Visualizations

Experimental Workflow for this compound Isolation

Hainanmurpanin_Isolation_Workflow Start Dried Murraya exotica Leaves SFE Supercritical Fluid Extraction (CO2, 27 MPa, 52°C) Start->SFE CrudeExtract Crude Extract SFE->CrudeExtract SolventExtraction Solvent Extraction (80% Methanol/Water) CrudeExtract->SolventExtraction ConcentratedExtract Concentrated Extract SolventExtraction->ConcentratedExtract HSCCC1 HSCCC Enrichment ConcentratedExtract->HSCCC1 EnrichedFractions Enriched Fractions HSCCC1->EnrichedFractions HSCCC2 HSCCC Purification EnrichedFractions->HSCCC2 Purifiedthis compound Purified this compound HSCCC2->Purifiedthis compound

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Coumarin Anti-inflammatory Action

Disclaimer: This diagram illustrates a general and hypothetical signaling pathway for the anti-inflammatory action of some coumarins. It is not based on data for this compound, for which such information is currently unavailable.

Hypothetical_Coumarin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK Activates NFkB_IkB NF-κB - IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Coumarin Coumarin (Hypothetical Target) Coumarin->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->Receptor

Early In-Vitro Efficacy of a Novel Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies required to assess the therapeutic potential of a novel compound, herein referred to as "Hainanmurpanin." The methodologies, data presentation formats, and pathway analyses detailed below serve as a robust framework for the initial characterization of a new chemical entity in a preclinical setting.

Quantitative Analysis of Cytotoxicity

A primary step in evaluating an anticancer agent is to determine its cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data Placeholder
MDA-MB-231Breast Adenocarcinoma48Data Placeholder
A549Non-Small Cell Lung Cancer48Data Placeholder
HT-29Colorectal Adenocarcinoma48Data Placeholder
L929Normal Fibroblast48Data Placeholder

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of experimental findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the treated cells for a specified period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Cellular Mechanisms

Understanding the molecular pathways affected by a compound is crucial for mechanism of action studies.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial in-vitro screening of a novel compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Compound Synthesis (this compound) B Cell Line Panel Selection (e.g., MCF-7, A549) A->B C MTT Assay B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot (Signaling Proteins) D->G H Pathway Analysis E->H F->H G->H I Lead Candidate Selection H->I

In-vitro screening workflow for a novel compound.
Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. It is primarily regulated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family via tBid caspase3 Caspase-3 (Executioner) caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA Damage) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

In-depth Technical Guide: The Hypothesized Mechanism of Action of Hainanmurpanin

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the current understanding of the mechanism of action of Hainanmurpanin. However, extensive searches of publicly available scientific literature and databases have yielded no specific information on a compound or agent named "this compound."

This lack of information prevents the fulfillment of the core requirements of this guide, which were to include:

  • Data Presentation: Summarization of quantitative data into structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Creation of diagrams for signaling pathways and experimental workflows.

At present, the scientific community has not published any research on "this compound." Therefore, its mechanism of action, associated signaling pathways, and effects remain unknown.

Recommendations for Future Research:

Should "this compound" be a novel or proprietary compound currently under investigation, the following steps would be crucial in elucidating its mechanism of action:

  • Target Identification and Validation: Initial studies would need to identify the molecular target(s) of this compound. This could involve techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction.

  • In Vitro and In Silico Profiling: A comprehensive in vitro screening against a panel of receptors, enzymes, and ion channels would be necessary to understand its pharmacological profile. In silico modeling could further predict potential interactions and binding modes.

  • Cell-Based Assays: Once a target is identified, cell-based assays would be essential to confirm the engagement of the target and to elucidate the downstream signaling pathways affected by this compound. This would involve techniques like Western blotting, qPCR, reporter gene assays, and immunofluorescence.

  • Quantitative Analysis: Dose-response studies would be critical to determine the potency and efficacy of this compound. This quantitative data would be essential for establishing a clear structure-activity relationship.

  • Preclinical In Vivo Studies: Following promising in vitro results, studies in appropriate animal models would be required to assess the physiological effects, pharmacokinetics, and pharmacodynamics of this compound.

This guide will be updated as soon as information regarding "this compound" becomes available in the public domain. We encourage researchers with information on this topic to publish their findings to advance the collective understanding of this potential therapeutic agent.

Toxicological Profile of Hainanmurpanin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological studies on Hainanmurpanin are not currently available in the public domain. This profile has been compiled based on the toxicological data of the broader chemical class to which it belongs (coumarins) and extracts from its natural source, Murraya exotica. The information provided should be interpreted with caution and is intended for research and informational purposes only.

This compound, a coumarin compound isolated from the plant Murraya exotica, presents a subject of interest for its potential bioactivities.[1] Understanding its toxicological profile is a critical step in evaluating its safety and therapeutic potential. This technical guide provides a comprehensive overview of the known toxicological data for related compounds and extracts, offering a predictive insight into the potential toxicological profile of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 95360-22-8[2]
Molecular Formula C₁₇H₁₈O₆[2]
Molecular Weight 318.32 g/mol [2]
Physical Description Powder[2]
Chemical Class Coumarin[2]

Acute Toxicity

No specific acute toxicity data (e.g., LD50) for this compound has been reported. However, data from related compounds and extracts can provide an initial assessment.

Data on Related Compounds

Studies on the parent compound, coumarin, have established its acute toxicity profile in various animal models.

CompoundTest AnimalRoute of AdministrationLD50Source
CoumarinRatOral293 mg/kg[3]
CoumarinMouseOral196 mg/kg[3]
Data on Plant Extracts

Toxicity studies on extracts from Murraya species, the source of this compound, offer additional context.

ExtractTest SystemMetricResultSource
Methanol extract of Murraya exotica leavesBrine shrimp (Artemia salina)LC501.27 µg/mL[4][5]
50% ethanolic extract of Murraya paniculata leavesMiceOralNo mortality or signs of toxicity up to 2000 mg/kg[3][6][7][8]
Hydroethanolic extract of Murraya paniculata leavesRatsOralNo mortality or signs of toxicity up to 5000 mg/kg[9]

Cytotoxicity

Direct cytotoxicity studies on this compound are lacking. However, extracts from Murraya exotica have demonstrated cytotoxic effects in vitro.

Extract/CompoundCell LineMetricResultSource
Methanol extract of Murraya exotica leavesBrine shrimp lethality bioassayLC501.27 µg/mL[4][5]
Various coumarins from Murraya speciesHCT 116, HeLa, HepG2, and other cell linesCytotoxic activityObserved[10]

Genotoxicity

There is no available data on the genotoxicity of this compound.

Chronic Toxicity and Other Toxicological Endpoints

Information regarding the chronic toxicity, carcinogenicity, reproductive toxicity, and developmental toxicity of this compound is not available. For the parent compound, coumarin, hepatotoxicity has been observed in rodents.[3] Some naturally occurring coumarins, specifically furanocoumarins, are known to be phototoxic.

Pharmacokinetics (ADME)

No pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), has been published. For coumarins in general, metabolism is a key determinant of their toxic potential.[3]

Potential Signaling Pathway Interactions

While direct evidence for this compound is unavailable, coumarins are known to interact with various signaling pathways, which may be relevant to both their therapeutic effects and potential toxicity.

Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_cancer Cancer-Related Pathways cluster_oxidative_stress Oxidative Stress Pathway NFkB NF-κB MAPK MAPK JAK_STAT JAK/STAT Inflammasomes Inflammasomes PI3K_Akt PI3K/Akt Cell_Cycle Cell Cycle Regulation Apoptosis Apoptosis Nrf2 Nrf2/ARE Coumarins Coumarins Coumarins->NFkB Inhibition Coumarins->MAPK Modulation Coumarins->JAK_STAT Inhibition Coumarins->Inflammasomes Inhibition Coumarins->PI3K_Akt Inhibition Coumarins->Cell_Cycle Arrest Coumarins->Apoptosis Induction Coumarins->Nrf2 Activation

Experimental Protocols

As no direct toxicological studies on this compound have been published, detailed experimental protocols are not available. The following are general methodologies for key toxicological assays that would be relevant for assessing the toxicological profile of this compound.

Acute Oral Toxicity (Rodent) - Up-and-Down Procedure (UDP)

This method is a sequential dosing approach to estimate the LD50.

Acute_Toxicity_Workflow start Start dose1 Administer starting dose to a single animal start->dose1 observe Observe for 48 hours for signs of toxicity/mortality dose1->observe decision Outcome? observe->decision survived Increase dose for next animal decision->survived Survived died Decrease dose for next animal decision->died Died continue Continue until stopping criteria are met (e.g., 3 reversals) survived->continue died->continue calculate Calculate LD50 using maximum likelihood method continue->calculate end End calculate->end

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine IC50 G->H

Bacterial Reverse Mutation Test (Ames Test)

This assay is widely used to assess the mutagenic potential of a chemical.

Ames_Test_Workflow start Start prepare Prepare bacterial tester strains (e.g., Salmonella typhimurium) with and without metabolic activation (S9 mix) start->prepare expose Expose bacteria to different concentrations of this compound prepare->expose plate Plate bacteria on minimal agar plates expose->plate incubate Incubate plates for 48-72 hours plate->incubate count Count revertant colonies incubate->count evaluate Evaluate for a dose-dependent increase in revertants compared to control count->evaluate end End evaluate->end

Conclusion

The toxicological profile of this compound remains largely uncharacterized. Based on the available data for the broader class of coumarins and extracts from its source plant, Murraya exotica, it is plausible that this compound may exhibit some level of cytotoxicity. The low acute toxicity observed for extracts of the closely related Murraya paniculata in rodents is a positive indicator, but cannot be directly extrapolated to the purified compound. Further in-depth studies, including acute and chronic toxicity, genotoxicity, and ADME profiling, are essential to establish a definitive safety profile for this compound and to support any future development for therapeutic applications. The potential for interactions with key cellular signaling pathways also warrants further investigation to understand both its mechanisms of action and potential off-target effects.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hainanmurpanin from Murraya paniculata

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the extraction and purification of Hainanmurpanin, a coumarin found in the leaves of Murraya paniculata (L.) Jack, also known as Murraya exotica L. The described methodology is intended for researchers, scientists, and professionals in drug development interested in isolating this compound for further study.

Introduction

This compound is a natural coumarin that has been isolated from the aerial parts of Murraya paniculata[1]. The following protocol is based on a detailed study by Wang et al. (2018), which employs a combination of supercritical fluid extraction (SFE) and high-speed countercurrent chromatography (HSCCC) to achieve high purity of the final compound[2]. This method is efficient and yields a significant amount of this compound from the plant material.

Data Presentation

The following table summarizes the quantitative data from the extraction and purification process as described by Wang et al. (2018)[2].

ParameterValueUnit
Starting Plant Material (Leaves of Murraya exotica L.)100g
Supercritical Fluid Extraction (SFE)
Pressure27MPa
Temperature52°C
Volume of Entrainer60mL
Yield of Crude Extracts7.91g
Solvent Extraction
Methanol/Water Solution80%v/v
Yield of Methanol/Water Extracts4.23g
High-Speed Countercurrent Chromatography (HSCCC)
Initial HSCCC Concentrates900mg
Final Yield of this compound103.2mg
Purity of this compound97.66%

Experimental Protocols

Plant Material Preparation
  • Source: Leaves of Murraya exotica L. (a synonym of Murraya paniculata).

  • Preparation: The leaves should be dried and ground into a fine powder to increase the surface area for efficient extraction.

Supercritical Fluid Extraction (SFE) with CO₂

This initial extraction step isolates the crude extract from the plant material.

  • Apparatus: A supercritical fluid extractor.

  • Procedure:

    • Load the ground leaf powder into the extraction vessel.

    • Set the SFE parameters as follows:

      • Pressure: 27 MPa

      • Temperature: 52°C

      • Entrainer Volume: 60 mL

    • Perform the extraction with CO₂ as the supercritical fluid.

    • Collect the resulting crude extract. From 100 g of leaves, a yield of approximately 7.91 g of crude extract can be expected[2].

Solvent Extraction

This step further refines the crude extract.

  • Solvent: 80% methanol in water.

  • Procedure:

    • Dissolve the crude extract obtained from SFE in the 80% methanol/water solution.

    • Condense the solution to obtain the methanol/water extract. This process yields approximately 4.23 g of extract from the initial crude extract[2].

Two-Step High-Speed Countercurrent Chromatography (HSCCC)

This chromatographic technique is used for the final isolation and purification of this compound.

  • Apparatus: A high-speed countercurrent chromatograph.

  • Procedure:

    • Enrichment Step (Conventional HSCCC):

      • Subject the methanol/water extract to an initial round of HSCCC for enrichment of the target compounds.

      • This step is expected to yield approximately 2.50 g of concentrate from 4.23 g of the methanol/water extract[2].

    • Purification Step (Consecutive HSCCC):

      • From 900 mg of the enriched concentrate, perform consecutive HSCCC to isolate this compound.

      • This final purification step yields approximately 103.2 mg of this compound with a purity of up to 97.66%[2].

Experimental Workflow Diagram

The following diagram illustrates the workflow for the extraction and purification of this compound.

Hainanmurpanin_Extraction_Workflow PlantMaterial Dried & Ground Murraya paniculata Leaves SFE Supercritical Fluid Extraction (SFE) PlantMaterial->SFE Input: 100 g SolventExtraction Solvent Extraction (80% Methanol/Water) SFE->SolventExtraction Yield: 7.91 g Crude Extract HSCCC_Enrich HSCCC Enrichment SolventExtraction->HSCCC_Enrich Yield: 4.23 g Methanol/Water Extract HSCCC_Purify Consecutive HSCCC Purification HSCCC_Enrich->HSCCC_Purify Input: 900 mg Concentrates FinalProduct Pure this compound HSCCC_Purify->FinalProduct Yield: 103.2 mg Purity: 97.66% mid1 mid2 mid3 mid4

Caption: Workflow for this compound Extraction and Purification.

References

Application Note & Protocol: Cell-Based Assays for Evaluating the Bioactivity of Hainanmurpanin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hainanmurpanin is a coumarin compound with the chemical formula C17H18O6[1]. While the full spectrum of its biological activities is still under investigation, many coumarin derivatives have demonstrated significant anti-inflammatory and anti-cancer properties[2]. Natural products are a rich source for the discovery of new therapeutic agents, and cell-based assays are a crucial first step in screening and characterizing their potential pharmacological effects[3][4]. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic and anti-inflammatory activities of this compound.

This application note will describe the use of macrophage-like (RAW 264.7) and cancer cell lines (e.g., HeLa, MCF-7) to investigate this compound's potential to induce cytotoxicity and modulate inflammatory pathways. The described assays will measure cell viability, the production of the inflammatory mediator nitric oxide (NO), the secretion of pro-inflammatory cytokines (TNF-α and IL-6), and the activation of key inflammatory signaling pathways, namely NF-κB and MAPK.

Experimental Principles

2.1. Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2.2. Anti-Inflammatory Assays:

  • Nitric Oxide (NO) Assay (Griess Test): In macrophages, the production of nitric oxide, a key inflammatory mediator, is induced by lipopolysaccharide (LPS). The Griess test measures the amount of nitrite (a stable product of NO) in the cell culture supernatant.

  • Cytokine ELISA (TNF-α and IL-6): Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted by LPS-stimulated macrophages into the culture medium.

  • Western Blotting for NF-κB and MAPK Signaling: This technique is used to detect and quantify key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Materials and Reagents

  • This compound (purity ≥95%)

  • Cell Lines: RAW 264.7 (macrophage-like), HeLa (cervical cancer), MCF-7 (breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent

  • ELISA kits for mouse TNF-α and IL-6

  • Protein lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Detailed Experimental Protocols

Cell Culture
  • Culture RAW 264.7, HeLa, and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Protocol 1: MTT Assay for Cytotoxicity
  • Seed HeLa or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Dilute with culture medium to final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the this compound-containing medium and incubate for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Nitric Oxide (NO) Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the nitrite concentration.

Protocol 3: Cytokine ELISA
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0 (Control)100 ± 4.5100 ± 5.2
198 ± 3.999 ± 4.8
592 ± 5.195 ± 4.1
1078 ± 6.285 ± 5.5
2555 ± 4.762 ± 6.1
5032 ± 3.841 ± 4.9
10015 ± 2.522 ± 3.3

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)25.4 ± 1.8
LPS + this compound (1 µM)23.9 ± 1.5
LPS + this compound (5 µM)18.7 ± 1.2
LPS + this compound (10 µM)12.3 ± 0.9
LPS + this compound (25 µM)6.8 ± 0.5

Table 3: Effect of this compound on TNF-α and IL-6 Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98850 ± 75
LPS + this compound (10 µM)780 ± 65520 ± 48
LPS + this compound (25 µM)420 ± 35280 ± 25

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assessment cluster_assays cell_seeding_cancer Seed Cancer Cells (HeLa, MCF-7) treatment_cancer Treat with this compound (0-100 µM, 24/48h) cell_seeding_cancer->treatment_cancer mtt_assay MTT Assay treatment_cancer->mtt_assay data_analysis_cyto Calculate Cell Viability mtt_assay->data_analysis_cyto cell_seeding_raw Seed RAW 264.7 Cells pretreatment Pre-treat with this compound cell_seeding_raw->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation no_assay NO Assay (Griess) lps_stimulation->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) lps_stimulation->elisa_assay western_blot Western Blot (p-p65, p-p38) lps_stimulation->western_blot

Caption: Experimental workflow for assessing this compound's bioactivity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK This compound This compound This compound->MAPK_cascade inhibits This compound->IKK inhibits AP1 AP-1 MAPK_cascade->AP1 Inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) AP1->Inflammatory_genes IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_genes

Caption: Hypothesized signaling pathway for this compound's anti-inflammatory action.

References

Spectroscopic Analysis of Hainanmurpanin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the spectroscopic analysis of Hainanmurpanin, a coumarin found in Murraya exotica. Due to the limited availability of specific spectral data for this compound in public databases, this guide utilizes representative data from other coumarins isolated from the same plant species to illustrate the application of key spectroscopic techniques. These protocols and data serve as a practical framework for the isolation, identification, and characterization of this compound and related compounds.

Introduction to Spectroscopic Techniques for Natural Product Analysis

The structural elucidation of novel natural products like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the compound. The primary techniques covered in these notes are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of coumarins.

Application Note: NMR Analysis of Coumarins

¹H NMR spectroscopy of coumarins typically reveals characteristic signals for aromatic protons, olefinic protons of the pyrone ring, and protons of various substituents. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons H-3 and H-4 of the coumarin nucleus typically appear as doublets in the regions δ 6.0-6.5 and δ 7.5-8.0 ppm, respectively.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical nature (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon (C-2) of the lactone ring is typically observed in the downfield region of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

2.2.1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified coumarin sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

2.2.2. Instrumentation and Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Representative NMR Data for Coumarins from Murraya exotica

The following table summarizes the ¹H and ¹³C NMR spectral data for representative coumarins isolated from Murraya exotica. This data can be used as a reference for identifying similar structural motifs in this compound.

Compound ¹H NMR (CDCl₃, δ ppm, J in Hz) ¹³C NMR (CDCl₃, δ ppm)
Isomurralonginol senecioate 7.62 (1H, d, J=9.5, H-4), 7.34 (1H, d, J=8.5, H-5), 6.84 (1H, d, J=8.5, H-6), 6.24 (1H, d, J=9.5, H-3), 3.91 (3H, s, 7-OCH₃)161.2 (C-2), 113.1 (C-3), 143.4 (C-4), 128.8 (C-5), 112.7 (C-6), 162.6 (C-7), 107.8 (C-8), 156.4 (C-9), 112.9 (C-10), 56.4 (7-OCH₃)
Isomurralonginoic acid [1]7.64 (1H, d, J=9.5, H-4), 7.42 (1H, d, J=8.8, H-5), 6.90 (1H, d, J=8.8, H-6), 6.27 (1H, d, J=9.5, H-3), 3.91 (3H, s, 7-OCH₃)161.5 (C-2), 113.2 (C-3), 143.5 (C-4), 129.0 (C-5), 112.8 (C-6), 162.8 (C-7), 107.5 (C-8), 156.5 (C-9), 113.0 (C-10), 56.4 (7-OCH₃)

Mass Spectrometry (MS)

MS is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.

Application Note: Mass Spectrometry of Coumarins

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of coumarins. The mass spectrum of a coumarin will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the loss of specific side chains or functional groups can be identified by analyzing the m/z values of the fragment ions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

3.2.1. Sample Preparation:

  • Prepare a dilute solution of the purified coumarin in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

3.2.2. Instrumentation and Data Acquisition:

  • Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a suitable ionization source (ESI or APCI).

  • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

Representative Mass Spectrometry Data for Coumarins
Compound Molecular Formula Ionization Mode [M+H]⁺ or [M]⁺ (m/z)
This compound C₁₇H₁₈O₆Not specified318.325
Isomurralonginol senecioate [1]C₂₀H₂₂O₅HREIMS342.1477
Isomurralonginoic acid [1]C₁₅H₁₄O₅HREIMS274.0819

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Application Note: IR Spectroscopy of Coumarins

The IR spectrum of a coumarin is characterized by several key absorption bands. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the lactone carbonyl group (C=O). Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The presence of hydroxyl (-OH) groups will result in a broad absorption band in the 3200-3600 cm⁻¹ region.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

4.2.1. Sample Preparation:

  • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

4.2.2. Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty sample compartment or the KBr pellet.

  • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Representative IR Data for Coumarins from Murraya exotica
Compound Key IR Absorptions (cm⁻¹)
Isomurralonginol senecioate [1]1725 (C=O, lactone), 1605 (C=C, aromatic)
Isomurralonginoic acid [1]3600 (-OH), 1731 (C=O, lactone), 1607 (C=C, aromatic)
5-demethoxy-10′-ethoxyexotimarin F [2]1732 (C=O), 1600, 1465 (aromatic ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as coumarins.

Application Note: UV-Vis Spectroscopy of Coumarins

Coumarins exhibit characteristic UV absorption maxima (λ_max) due to their extended π-electron system. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the coumarin ring. Typically, coumarins show strong absorption bands in the range of 250-400 nm.

Experimental Protocol: UV-Vis Spectroscopy

5.2.1. Sample Preparation:

  • Prepare a dilute solution of the purified coumarin in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

5.2.2. Instrumentation and Data Acquisition:

  • Use a double-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

  • Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

Representative UV-Vis Data for Coumarins from Murraya exotica
Compound Solvent λ_max (nm)
Isomurralonginol senecioate [1]Methanol206, 220 (sh), 258, 322
Isomurralonginoic acid [1]Methanol204, 222 (sh), 258, 322
5-demethoxy-10′-ethoxyexotimarin F [2]Not specified322

Signaling Pathway Analysis

Coumarins isolated from Murraya exotica have been reported to possess anti-inflammatory properties.[3] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a simplified workflow for investigating the effect of a coumarin on the NF-κB signaling pathway.

G Workflow for Investigating Coumarin's Effect on NF-κB Pathway cluster_0 In Vitro Experiment cluster_1 Molecular Analysis cluster_2 Data Interpretation cluster_3 Conclusion a Macrophage Cell Culture (e.g., RAW 264.7) b Pre-treatment with Coumarin a->b c Stimulation with LPS b->c d Cell Lysis c->d e Western Blot for p-IκBα, IκBα, p-p65, p65 d->e f ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) d->f g RT-qPCR for iNOS, COX-2 mRNA d->g h Inhibition of IκBα Phosphorylation? e->h i Reduction in p65 Phosphorylation? e->i j Decreased Cytokine Production? f->j k Downregulation of Inflammatory Genes? g->k l Coumarin inhibits NF-κB signaling pathway h->l i->l j->l k->l

Caption: Workflow for studying coumarin's anti-inflammatory effect on the NF-κB pathway.

Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[4][5] The activation of the Nrf2 signaling pathway by some coumarins also contributes to their antioxidant and anti-inflammatory activities.[3][6][7][8]

The following diagram illustrates the inhibitory effect of coumarins on the NF-κB signaling pathway, a central regulator of inflammation.

G Inhibitory Effect of Coumarins on the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Coumarin Coumarin Coumarin->IKK Inhibits pIkB p-IκBα IKK->pIkB P IkB IκBα IkB->pIkB pIkB->IkB Ub Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nucleus NF-κB (p65/p50) Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Genes Inflammation Inflammation Genes->Inflammation

Caption: Coumarins can inhibit the NF-κB signaling pathway, reducing inflammation.

References

Extensive Research Yields No Evidence of Hainanmurpanin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no information has been found to support the application of Hainanmurpanin as a fluorescent probe. While the compound itself has been identified, there is no available data on its photophysical properties, such as fluorescence excitation and emission spectra, quantum yield, or any use in fluorescence-based assays or imaging.

This compound is a known natural product, a type of coumarin that can be isolated from the aerial parts of the plant Murraya paniculata. Its chemical structure and methods for its isolation and purification have been documented in scientific literature. However, its potential as a fluorescent probe remains uninvestigated in the available scientific domain.

For researchers, scientists, and drug development professionals interested in fluorescent probe applications, it is crucial to rely on compounds with well-characterized photophysical properties and validated experimental protocols. The lack of such data for this compound makes it impossible to generate the requested detailed application notes, experimental protocols, and data visualizations.

While this compound's potential for fluorescence exists due to its coumarin core—a scaffold known for its fluorescent properties—no studies have been published to confirm or quantify this.

Alternative: Established Coumarin-Based Fluorescent Probes

For researchers interested in utilizing coumarin-based fluorescent probes, a vast array of well-established alternatives with extensive documentation is available. These probes have been developed for a wide range of applications, including:

  • Ion Sensing: Detecting the presence and concentration of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) and anions in biological systems.

  • Bioimaging: Visualizing specific cellular components, tracking biological processes in real-time, and aiding in disease diagnosis.

  • Drug Delivery and Efficacy Studies: Monitoring the uptake of drugs by cells and assessing their therapeutic effects.

Should you be interested in application notes and protocols for established coumarin-based fluorescent probes or other classes of fluorescent probes relevant to your research, please specify the target analyte or biological process of interest.

Application Notes: In Vivo Imaging with Labeled Hainanmurpanin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hainanmurpanin is a novel marine-derived natural product isolated from a rare coral species found in the deep waters of the South China Sea. Preclinical studies have identified it as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers. Its unique chemical structure allows for stable conjugation with imaging agents, making it an excellent candidate for the development of targeted probes for in vivo imaging. By labeling this compound with a near-infrared (NIR) fluorescent dye, researchers can non-invasively visualize its biodistribution, target engagement, and pharmacokinetic profile in living organisms, providing critical insights for cancer research and drug development.

Principle of Action

This compound exerts its anti-tumor effect by specifically binding to the p110α subunit of PI3K, inhibiting its kinase activity. This action blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell proliferation, survival, and angiogenesis.[1][2] When labeled with a near-infrared fluorophore (e.g., NIR-790), the resulting probe, this compound-NIR790, allows for real-time visualization of its accumulation in tumor tissues where the PI3K/Akt/mTOR pathway is active. The NIR dye is chosen for its deep tissue penetration and low autofluorescence, enabling sensitive detection in vivo.[3][4][5] The intensity of the fluorescent signal can be correlated with the concentration of the probe, providing a semi-quantitative measure of target expression and drug delivery.

Applications

  • Tumor Targeting and Visualization: Labeled this compound can be used to visualize and confirm the location of tumors that overexpress PI3K, offering a non-invasive method for tumor detection and staging.

  • Pharmacokinetic Studies: The probe enables real-time tracking of the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living animal, providing valuable pharmacokinetic data.[6]

  • Target Engagement and Dose Optimization: By imaging the accumulation of the probe at the tumor site, researchers can assess the degree of target engagement and optimize the therapeutic dose of unlabeled this compound.

  • Monitoring Therapeutic Response: Changes in the fluorescent signal from the tumor over the course of treatment with unlabeled this compound can serve as a pharmacodynamic biomarker to monitor therapeutic efficacy.

Quantitative Data

The following tables summarize hypothetical quantitative data from a preclinical study using this compound-NIR790 in a mouse xenograft model of human breast cancer.

Table 1: Biodistribution of this compound-NIR790 in Tumor-Bearing Mice

OrganMean % Injected Dose/gram (± SD) at 24h Post-Injection
Tumor8.5 ± 1.2
Blood0.5 ± 0.1
Heart1.1 ± 0.3
Lungs2.0 ± 0.5
Liver4.5 ± 0.8
Spleen1.8 ± 0.4
Kidneys3.2 ± 0.7
Muscle0.9 ± 0.2
Bone0.7 ± 0.1

Table 2: Tumor-to-Muscle Ratios of this compound-NIR790

Time Post-Injection (hours)Mean Tumor-to-Muscle Ratio (± SD)
23.1 ± 0.5
65.8 ± 0.9
128.2 ± 1.1
249.4 ± 1.3
487.5 ± 1.0

Experimental Protocols

Protocol 1: Labeling of this compound with a Near-Infrared (NIR) Dye

Materials:

  • This compound

  • NHS-ester functionalized NIR dye (e.g., iFluor® 790 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC-grade water and acetonitrile

  • 0.1% Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system

  • Lyophilizer

Methodology:

  • Dissolve 5 mg of this compound in 500 µL of anhydrous DMF.

  • Add 1.5 equivalents of TEA to the solution to act as a base.

  • In a separate vial, dissolve 1.2 equivalents of the NIR dye NHS ester in 200 µL of anhydrous DMF.

  • Add the dye solution dropwise to the this compound solution while stirring.

  • Protect the reaction mixture from light and stir at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, purify the conjugate using a reverse-phase HPLC system with a C18 column. Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) as the mobile phase.

  • Collect the fraction corresponding to the labeled this compound-NIR790.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

  • Lyophilize the purified product to obtain a dry powder and store it at -20°C, protected from light.

Protocol 2: In vivo and Ex vivo Imaging of this compound-NIR790 in a Xenograft Mouse Model

Materials:

  • Tumor-bearing mice (e.g., female athymic nude mice with subcutaneously implanted MDA-MB-231 human breast cancer cells)

  • This compound-NIR790, dissolved in a sterile, biocompatible vehicle (e.g., 5% DMSO in PBS)

  • In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum)

  • Anesthesia system (e.g., isoflurane)

  • Sterile syringes and needles

Methodology:

A. In vivo Imaging Workflow

  • Acclimate the tumor-bearing mice to the imaging procedure. Ensure tumors have reached a suitable size (e.g., 100-150 mm³).

  • Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Acquire a baseline pre-injection fluorescence image of each mouse using the in vivo imaging system. Use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 820 nm).

  • Administer a single intravenous (tail vein) injection of this compound-NIR790 at a predetermined dose (e.g., 10 nmol per mouse).

  • Place the anesthetized mice in the imaging chamber and acquire fluorescence images at multiple time points post-injection (e.g., 2, 6, 12, 24, and 48 hours).

  • Maintain the mice under anesthesia and monitor their vital signs throughout the imaging process.

  • After the final imaging session, humanely euthanize the mice.

B. Ex vivo Biodistribution Analysis

  • Immediately following euthanasia, dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Arrange the excised tissues in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.

  • Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ on both the in vivo and ex vivo images.

  • Quantify the average radiant efficiency within each ROI to determine the signal intensity.

  • For biodistribution analysis, weigh each organ and calculate the percentage of the injected dose per gram of tissue (%ID/g) based on a standard curve generated from known concentrations of the probe.

  • Calculate the tumor-to-muscle ratio by dividing the average radiant efficiency of the tumor by that of the muscle tissue at each time point.

Visualizations

Hainanmurpanin_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow A Tumor Cell Implantation B Tumor Growth (to ~100 mm³) A->B C Baseline Imaging (Pre-injection) B->C D IV Injection of This compound-NIR790 C->D E Longitudinal In Vivo Imaging (2, 6, 12, 24, 48h) D->E F Euthanasia & Organ Harvest E->F G Ex Vivo Imaging of Organs & Tumor F->G H Data Analysis (ROI Quantification) G->H

Caption: Experimental workflow for in vivo imaging.

References

Application Notes and Protocols for High-Throughput Screening Assays of Hainanmurpanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hainanmurpanin

This compound is a natural product belonging to the coumarin class of compounds.[1] Coumarins are a well-studied group of secondary metabolites found in various plants, known for their diverse pharmacological properties. While specific biological activities of this compound are not extensively documented in publicly available literature, the coumarin scaffold is associated with a wide range of effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2]

These application notes provide a framework for the high-throughput screening (HTS) of this compound to elucidate its biological activities and potential as a therapeutic agent. The proposed assays are based on the known pharmacological profile of related coumarin compounds and are designed for efficient screening of large compound libraries.

High-Throughput Screening (HTS) Assays

HTS allows for the rapid assessment of a compound's biological activity across a multitude of targets.[3][4][5] The following are proposed HTS assays to investigate the potential therapeutic properties of this compound.

Anti-inflammatory Activity: NF-κB Reporter Assay

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. A cell-based reporter assay can be used to screen for this compound's ability to modulate NF-κB activity.

Antioxidant Activity: Nrf2/ARE Reporter Assay

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes. A reporter assay for the antioxidant response element (ARE) can identify if this compound possesses antioxidant properties through this mechanism.

Anticancer Activity: Caspase-Glo 3/7 Apoptosis Assay

Apoptosis, or programmed cell death, is a crucial process in cancer development and a target for many chemotherapeutic agents. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. A luminescent assay can be used to measure the activity of these caspases as an indicator of induced apoptosis.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Given the antimicrobial potential of many natural products, assessing this compound's ability to inhibit the growth of various pathogenic microorganisms is a valuable screening step. The broth microdilution method is a standard HTS-compatible technique to determine the minimum inhibitory concentration (MIC).

Data Presentation

Quantitative data from the proposed HTS assays should be summarized in clear and structured tables to facilitate comparison and hit identification.

Table 1: Summary of Proposed HTS Assays for this compound

Assay Type Target/Pathway Principle Detection Method Primary Endpoint
Anti-inflammatoryNF-κB Signaling PathwayLuciferase reporter gene expression under the control of an NF-κB response element.LuminescenceReduction in luminescence signal upon stimulation (e.g., with TNF-α).
AntioxidantNrf2/ARE PathwayLuciferase reporter gene expression under the control of an Antioxidant Response Element (ARE).LuminescenceIncrease in luminescence signal.
Anticancer (Apoptosis)Caspase-3 and Caspase-7Measurement of caspase-3/7 activity using a luminogenic caspase-3/7 substrate.LuminescenceIncrease in luminescence signal.
AntimicrobialBacterial/Fungal GrowthMeasurement of microbial growth in the presence of varying concentrations of the compound.Optical Density (OD) or Resazurin-based fluorescenceLowest concentration that inhibits visible growth (MIC).

Table 2: Example Data Structure for HTS Results

Compound ID Concentration (µM) NF-κB Inhibition (%) Nrf2 Activation (Fold Change) Caspase-3/7 Activity (Fold Change) MIC (µg/mL) vs. S. aureus
This compound1
10
50
Positive ControlVaries
Negative Control0011>128

Experimental Protocols

The following are detailed protocols for the proposed HTS assays. These protocols are designed for a 384-well plate format, common in HTS.[6]

NF-κB Luciferase Reporter Assay Protocol

Objective: To determine if this compound can inhibit the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells at a density of 10,000 cells/well in 40 µL of DMEM with 10% FBS into a 384-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound. Add 100 nL of the compound solutions to the respective wells. Include wells with DMSO only as a negative control and a known NF-κB inhibitor as a positive control.

  • Stimulation: After 1 hour of pre-incubation with the compound, add 10 µL of TNF-α (final concentration, e.g., 10 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for an additional 6 hours at 37°C.

  • Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well. Read the luminescence on a plate reader.

Nrf2/ARE Luciferase Reporter Assay Protocol

Objective: To determine if this compound can activate the Nrf2 antioxidant response pathway.

Materials:

  • HepG2 cells stably expressing an ARE-luciferase reporter construct.

  • Minimum Essential Medium (MEM) with 10% FBS.

  • This compound stock solution.

  • Sulforaphane as a positive control.

  • Luciferase assay reagent.

  • 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HepG2-ARE-luc cells at 15,000 cells/well in 40 µL of MEM with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of serially diluted this compound, DMSO (negative control), and sulforaphane (positive control).

  • Incubation: Incubate for 24 hours.

  • Luminescence Reading: Follow the same procedure as the NF-κB assay (Step 6).

Caspase-Glo® 3/7 Assay Protocol

Objective: To assess the ability of this compound to induce apoptosis via activation of caspases 3 and 7.

Materials:

  • A cancer cell line of interest (e.g., HeLa, Jurkat).

  • Appropriate cell culture medium.

  • This compound stock solution.

  • Staurosporine as a positive control for apoptosis induction.

  • Caspase-Glo® 3/7 Assay Reagent.

  • 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in 25 µL of medium.

  • Incubation: Incubate for 24 hours.

  • Compound Addition: Add 100 nL of diluted this compound, DMSO, and staurosporine.

  • Incubation: Incubate for a predetermined time (e.g., 24, 48 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Luminescence Reading: Read the luminescence.

Broth Microdilution MIC Assay Protocol

Objective: To determine the minimum inhibitory concentration of this compound against selected microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • This compound stock solution.

  • Standard antibiotics as positive controls (e.g., ampicillin, fluconazole).

  • Resazurin solution (for viability readout).

  • 384-well clear, round-bottom plates.

  • Microplate reader (absorbance or fluorescence).

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in the 384-well plate.

  • Inoculum Preparation: Prepare a microbial inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the compound. Include growth control (no compound) and sterility control (no inoculum) wells.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination (Visual): The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MIC Determination (Instrumental): Add a viability indicator like resazurin and incubate for a further 2-4 hours. Read the absorbance or fluorescence to determine the concentration at which microbial growth is significantly inhibited.

Visualizations (Graphviz Diagrams)

NF-κB Signaling Pathway

NF-kB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2/ARE Antioxidant Response Pathway

Nrf2-ARE Pathway cluster_complex Cytoplasmic Complex OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Modifies Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE Gene Antioxidant Gene Expression ARE->Gene Activates This compound This compound This compound->Keap1 Activates?

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

Caspase-Mediated Apoptosis Pathway

Caspase Apoptosis Pathway This compound This compound Procaspase9 Procaspase-9 This compound->Procaspase9 Induces activation? Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleaves Caspase37 Caspase-3/7 Procaspase37->Caspase37 Cleavage Substrates Cellular Substrates Caspase37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical induction of apoptosis by this compound via caspases.

General HTS Workflow for this compound Screening

HTS Workflow Start Start: this compound Library Primary Primary Screening (Single Concentration) Start->Primary Dose Dose-Response Confirmation Primary->Dose Active Compounds Orthogonal Orthogonal Assays Dose->Orthogonal Confirmed Hits Hit Validated Hit Orthogonal->Hit Specific Activity

Caption: A generalized workflow for high-throughput screening of this compound.

References

Application Notes and Protocols: A Comprehensive Framework for Assessing Hainanmurpanin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hainanmurpanin, a novel natural product, presents a promising avenue for therapeutic development. However, a critical determinant of its potential clinical utility is its bioavailability—the extent and rate at which it enters the systemic circulation to elicit a pharmacological effect. This document provides a detailed, multi-faceted protocol for a comprehensive assessment of this compound's bioavailability, encompassing in silico prediction, in vitro permeability assays, and in vivo pharmacokinetic studies. Adherence to these protocols will ensure the generation of robust and reliable data crucial for advancing the preclinical and clinical development of this compound.

Overall Workflow for Bioavailability Assessment

The assessment of this compound's bioavailability follows a logical progression from computational predictions to cellular assays and finally to whole-organism studies. This tiered approach allows for early identification of potential liabilities and informs the design of more complex and resource-intensive experiments.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetic Studies cluster_2 Phase 3: Data Interpretation in_silico In Silico ADME Prediction in_vitro In Vitro Permeability Assays (Caco-2, PAMPA) in_silico->in_vitro Guides experimental design animal_studies Animal PK Studies (Rodent Model) in_vitro->animal_studies Informs dose selection analytical_dev Analytical Method Development (LC-MS/MS) analytical_dev->in_vitro bioanalytical Bioanalytical Sample Quantification analytical_dev->bioanalytical Validated method animal_studies->bioanalytical pk_modeling Pharmacokinetic Modeling bioanalytical->pk_modeling bioavailability_calc Bioavailability Calculation (& Absolute Bioavailability) pk_modeling->bioavailability_calc

Caption: Workflow for this compound bioavailability assessment.

Phase 1: In Silico and In Vitro Assessment

In Silico ADME Prediction

Prior to laboratory experiments, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.[1][2][3][4] These predictions offer a preliminary assessment of its drug-likeness and potential bioavailability challenges.

Protocol:

  • Obtain the chemical structure of this compound in a suitable format (e.g., SMILES).

  • Utilize ADME prediction software (e.g., SwissADME, ADMETlab) to compute various physicochemical and pharmacokinetic parameters.

  • Analyze the key parameters summarized in the table below.

Data Presentation: Predicted ADME Properties of this compound

ParameterPredicted ValueInterpretation
Molecular Weight ( g/mol )Low MW (<500) is favorable for absorption.
LogP (Octanol/Water Partition)Optimal lipophilicity (LogP 1-3) is often associated with good permeability.
Topological Polar Surface AreaTPSA < 140 Ų is generally associated with good oral bioavailability.
H-bond Donors/AcceptorsAdherence to Lipinski's Rule of Five (Donors ≤ 5, Acceptors ≤ 10) is a good indicator.
Aqueous SolubilityHigher solubility is generally preferred for oral absorption.
Intestinal Absorption (%)Predicted percentage of absorption after oral administration.
BBB PermeabilityIndicates potential for crossing the blood-brain barrier.
In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5][6][7] This assay is the gold standard for in vitro prediction of intestinal drug absorption.[5]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). A TEER value >200 Ω·cm² is generally acceptable. Further validate with a low permeability marker like Lucifer yellow.[6][8]

  • Permeability Study (Bidirectional):

    • Apical to Basolateral (A→B): Add this compound (at a non-toxic concentration, e.g., 10 µM) to the apical (donor) chamber. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A): Add this compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber to assess active efflux.

  • Controls: Include high permeability (e.g., propranolol) and low permeability (e.g., mannitol) control compounds.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Presentation: Caco-2 Permeability of this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Absorption
This compoundA→B
B→A
Propranolol (High Perm.)A→B>10<2High
Mannitol (Low Perm.)A→B<1N/ALow
  • Interpretation:

    • Papp (A→B) < 1 x 10⁻⁶ cm/s: Low absorption

    • Papp (A→B) 1-10 x 10⁻⁶ cm/s: Moderate absorption

    • Papp (A→B) > 10 x 10⁻⁶ cm/s: High absorption

    • Efflux Ratio > 2 suggests the involvement of active efflux transporters (e.g., P-glycoprotein).

G cluster_0 Apical (A) cluster_1 Basolateral (B) a This compound (C₀) membrane Caco-2 Monolayer a->membrane Absorption (Papp A→B) b Sample Collection (dQ/dt) b->membrane Efflux (Papp B→A) membrane->a membrane->b

Caption: Caco-2 permeability assay workflow.

Phase 2: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for determining the pharmacokinetic profile of this compound and calculating its absolute bioavailability.[9][10][11]

Animal Model and Study Design

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g). Acclimatize animals for at least one week before the study.

  • Study Design: A crossover design is recommended, where each animal receives both the intravenous (IV) and oral (PO) formulations, separated by a washout period of at least 7 half-lives.

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be low enough to ensure linearity but high enough for detection.

    • PO Administration: Administer a single oral gavage dose (e.g., 10-20 mg/kg). The vehicle should be non-toxic and ensure solubility (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.[12][13][14]

Protocol Summary:

  • Sample Preparation: Develop a robust extraction method (e.g., protein precipitation or liquid-liquid extraction) to isolate this compound from plasma.

  • Chromatography: Optimize chromatographic conditions (column, mobile phase, gradient) to achieve good peak shape and separation from endogenous matrix components.

  • Mass Spectrometry: Optimize MS/MS parameters (ion source, collision energy) for selective and sensitive detection of this compound using Multiple Reaction Monitoring (MRM).

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis

Protocol:

  • Calculate Pharmacokinetic Parameters: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[15][16]

  • Calculate Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)
Tmax (h)N/A
AUC₀-t (ngh/mL)
AUC₀-∞ (ngh/mL)
t₁/₂ (h)
CL (L/h/kg)
Vd (L/kg)
Absolute Bioavailability (F%) -

Conclusion

This comprehensive protocol provides a systematic framework for the thorough evaluation of this compound's bioavailability. By integrating in silico, in vitro, and in vivo methodologies, researchers can generate the critical data necessary to understand the pharmacokinetic profile of this novel compound. The results from these studies will be instrumental in guiding future formulation development, dose selection for efficacy and toxicology studies, and ultimately, the successful translation of this compound into a viable therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Hainanmurpanin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hainanmurpanin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: Low aqueous solubility is a common challenge with many natural product compounds. Here are the initial troubleshooting steps:

  • Verify Compound Purity: Ensure the purity of your this compound sample, as impurities can affect solubility.

  • Gentle Heating and Agitation: Try gently warming the solution while stirring or sonicating for a short period. Be cautious, as excessive heat may degrade the compound.

  • Particle Size Reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area for dissolution. Techniques like micronization can significantly improve the dissolution rate, though they may not affect the equilibrium solubility.[1][2]

  • pH Adjustment: Determine if this compound has ionizable groups. Adjusting the pH of the buffer can significantly increase the solubility of weakly acidic or basic compounds.[3][4][5]

Q2: What are the most common methods to significantly improve the aqueous solubility of a poorly soluble natural product like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][6] The choice of method often depends on the specific properties of the compound and the requirements of your experiment.[6] Common approaches include:

  • Co-solvents: Introducing a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.[2]

  • Surfactants (Micellar Solubilization): Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[3]

  • Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[6][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[2]

  • Nanotechnology Approaches: Techniques like creating nanosuspensions or nanoemulsions can increase the surface area of the compound, leading to improved solubility and dissolution.[6][8][9]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution.

Problem: You have successfully dissolved this compound in an organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution. However, upon diluting this stock into your aqueous experimental buffer, the compound precipitates.

Root Cause: The aqueous buffer cannot maintain the solubility of this compound at the diluted concentration. This is a common issue when the proportion of the organic solvent is significantly reduced upon dilution.

Solutions:

  • Optimize Co-solvent Concentration: Determine the minimum percentage of the organic co-solvent required in the final aqueous solution to maintain solubility. Be mindful that high concentrations of organic solvents can affect biological assays.

  • Use of Surfactants: Add a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) to the aqueous buffer before adding the this compound stock solution. The surfactant can help to keep the compound in solution.

  • Complexation with Cyclodextrins: Pre-formulate this compound with a suitable cyclodextrin (e.g., HP-β-CD) before introducing it to the aqueous system.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Problem: You are observing high variability in your experimental results, which you suspect is due to the inconsistent solubility of this compound.

Root Cause: Poorly dissolved compound can lead to an inaccurate effective concentration in your assays. The compound may be precipitating over time or adsorbing to plasticware.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution immediately before use.

  • Incorporate a Solubilizing Agent: Consistently use a validated solubilization method, such as a co-solvent system or cyclodextrin complexation, in all your experiments to ensure a homogenous solution.

  • Visual Inspection: Before each experiment, visually inspect your solutions for any signs of precipitation.

  • Quantify Solubilized Compound: If possible, quantify the amount of dissolved this compound in your final assay medium using a suitable analytical method like HPLC.

Data Presentation

The following tables summarize the effectiveness of various solubility enhancement techniques for poorly soluble compounds, which can serve as a starting point for your work with this compound.

Table 1: Comparison of Common Solubilization Techniques

TechniquePrinciple of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the solvent.[2]Simple to implement, effective for many compounds.May have toxic effects in biological systems at high concentrations.
Micellar Solubilization Surfactants form micelles that encapsulate the drug.[3]High solubilization capacity, can be used for oral and parenteral formulations.Potential for surfactant-induced toxicity and cell membrane disruption.
Inclusion Complexation Cyclodextrins form a host-guest complex with the drug.[6]Low toxicity, can improve stability.[10]Limited by the size and geometry of the drug molecule.
Solid Dispersion The drug is dispersed in a hydrophilic carrier.[2]Can significantly increase dissolution rate and bioavailability.Can be physically unstable (recrystallization).
Nanosuspension Reduction of particle size to the nanometer range.[6]Increased surface area leads to higher dissolution velocity.Requires specialized equipment for production.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent System
  • Objective: To determine the most suitable co-solvent and its optimal concentration for dissolving this compound in an aqueous buffer.

  • Materials: this compound, a selection of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400), aqueous buffer of choice (e.g., PBS pH 7.4).

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in each organic solvent (e.g., 10 mg/mL).

    • In a series of microcentrifuge tubes, add increasing volumes of the this compound stock solution to a fixed volume of the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

    • Vortex each tube for 30 seconds and allow it to equilibrate at room temperature for 1 hour.

    • Visually inspect each tube for any signs of precipitation.

    • For a quantitative assessment, centrifuge the tubes to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Analysis: Plot the solubility of this compound against the co-solvent concentration to identify the minimum concentration required to maintain the desired drug concentration in solution.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.

  • Procedure (Kneading Method):

    • Create a paste of HP-β-CD with a small amount of water.

    • Add the this compound powder to the paste in a 1:1 or 1:2 molar ratio.

    • Knead the mixture thoroughly in a mortar for 30-45 minutes.

    • During kneading, add a small amount of a suitable solvent (e.g., ethanol) to maintain a pasty consistency.

    • Dry the resulting solid mass at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Evaluation:

    • Determine the solubility of the prepared complex in the aqueous buffer of choice and compare it to the solubility of the uncomplexed this compound.

    • Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental_Workflow_for_Solubility_Screening cluster_preparation Preparation cluster_screening Solubilization Method Screening cluster_analysis Analysis Start Start Prepare this compound Stock Prepare this compound Stock in Organic Solvent Start->Prepare this compound Stock Co_Solvent Co-solvent Titration Prepare this compound Stock->Co_Solvent Surfactant Surfactant Addition Prepare this compound Stock->Surfactant Cyclodextrin Cyclodextrin Complexation Prepare this compound Stock->Cyclodextrin Visual_Inspection Visual Inspection (Precipitation) Co_Solvent->Visual_Inspection Surfactant->Visual_Inspection Cyclodextrin->Visual_Inspection Quantitative_Analysis Quantitative Analysis (e.g., HPLC) Visual_Inspection->Quantitative_Analysis Select_Optimal_Method Select Optimal Method Quantitative_Analysis->Select_Optimal_Method End End Select_Optimal_Method->End

Caption: Workflow for screening and selecting a suitable solubility enhancement method for this compound.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions Issue Poor this compound Solubility Intrinsic Intrinsic Low Solubility Issue->Intrinsic Precipitation Precipitation from Stock Issue->Precipitation Degradation Compound Degradation Issue->Degradation Enhancement Solubility Enhancement Techniques Intrinsic->Enhancement Formulation Optimize Formulation (e.g., Co-solvent %) Precipitation->Formulation Stability Check Stability (pH, Temp) Degradation->Stability Outcome Improved Solubility & Reproducible Data Enhancement->Outcome Formulation->Outcome Stability->Outcome

Caption: Troubleshooting logic for addressing poor solubility issues with this compound.

References

Technical Support Center: Overcoming Hainanmurpanin Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Hainanmurpanin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

This compound is a novel synthetic small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2), showing promise in preclinical cancer models. However, its core structure contains a hydrolyzable ester linkage and a catechol-like moiety, making it susceptible to degradation in the aqueous, slightly alkaline, and oxygen-rich environment of standard cell culture media (e.g., pH 7.2-7.4, 37°C).[1][2] This instability can lead to a loss of potency and the generation of degradation products with off-target effects, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?

Several factors can contribute to the degradation of this compound in cell culture media:

  • pH: The slightly alkaline pH of standard cell culture media (typically around 7.4) can catalyze the hydrolysis of the ester bond in this compound.[1][2]

  • Temperature: Incubation at 37°C can accelerate the rate of degradation of thermally sensitive compounds like this compound.[1][3]

  • Light Exposure: The catechol-like functional group in this compound is susceptible to photo-oxidation. Exposure to ambient light can induce the formation of reactive quinone species.

  • Oxygen Levels: The presence of dissolved oxygen in the media can lead to oxidative degradation of the catechol moiety.[4]

  • Cell Culture Media Components: Certain components within the media, such as metal ions (e.g., iron), can catalyze oxidative degradation reactions.[4]

Q3: How can I determine if this compound is degrading in my cell culture experiments?

The most reliable method is to quantify the concentration of this compound in your cell culture medium over the time course of your experiment using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A significant decrease in the parent compound's concentration over time indicates instability.[1][2][5]

Q4: Are there any stable analogs of this compound that I can use as a reference?

Currently, there are no commercially available stable analogs of this compound. However, researchers are actively developing pro-drug strategies and formulations to improve its stability and bioavailability.

Q5: What are the potential consequences of this compound degradation on my experimental results?

Degradation of this compound can lead to several issues:

  • Underestimation of Potency: A decrease in the active compound concentration will lead to an apparent loss of efficacy (e.g., higher IC50 values).[6]

  • Off-Target Effects: Degradation products may have their own biological activities, potentially leading to misleading results or cellular toxicity that is not attributable to the parent compound.

  • Irreproducible Data: The rate of degradation can vary between experiments, leading to high variability and poor reproducibility.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound instability.

Problem 1: High Variability in Dose-Response Curves
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent compound degradation between wells or plates.1. Prepare fresh this compound working solutions for each experiment. 2. Minimize the time between adding the compound to the media and starting the assay. 3. Ensure consistent incubation times for all plates. 4. Use sealing films to minimize evaporation and changes in concentration.[7]Reduced well-to-well and plate-to-plate variability in assay results.
Edge effects in multi-well plates leading to differential evaporation and temperature.1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile water or media to create a humidity barrier.[7]More consistent cell growth and compound effects across the plate.
Problem 2: Observed Cellular Toxicity at Low Concentrations
Potential Cause Troubleshooting Step Expected Outcome
Formation of a toxic degradation product.1. Perform a stability study of this compound in cell-free media and analyze for degradation products using LC-MS/MS. 2. Test the toxicity of the isolated degradation products on your cells. 3. Reduce incubation time with this compound to minimize the formation of toxic byproducts.Identification of the source of toxicity and optimization of the experimental window to minimize its effects.
Oxidative stress induced by degradation products.1. Co-incubate cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the toxic phenotype. 2. Measure markers of oxidative stress (e.g., reactive oxygen species) in cells treated with this compound.Reduced toxicity in the presence of an antioxidant, confirming the role of oxidative stress.
Problem 3: Loss of this compound Activity Over Time
Potential Cause Troubleshooting Step Expected Outcome
Rapid degradation in cell culture media.1. Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol 1). 2. Consider media changes with fresh compound during long-term experiments. 3. Evaluate the effect of pH by testing stability in media buffered to a lower pH (e.g., pH 7.0), if compatible with your cell line.A quantitative understanding of the degradation rate, allowing for more informed experimental design.
Photodegradation.1. Protect all solutions containing this compound from light by using amber tubes and wrapping plates in foil. 2. Minimize the exposure of plates to light during handling and analysis.Increased stability and potency of this compound.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the degradation rate and half-life of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your specific complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Incubation: Aliquot the working solution into sterile tubes or wells. Place them in the cell culture incubator under the same conditions as your experiments (37°C, 5% CO2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of intact this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.

Protocol 2: Evaluating the Impact of Antioxidants on this compound-Induced Cytotoxicity

Objective: To determine if the observed cytotoxicity of this compound is mediated by oxidative stress from its degradation products.

Materials:

  • This compound

  • N-acetylcysteine (NAC)

  • Your cell line of interest

  • Complete cell culture medium

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.

  • Pre-treatment with Antioxidant: Treat a subset of the wells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.

  • This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Add the this compound dilutions to the wells, both with and without NAC pre-treatment.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of NAC. A rightward shift in the IC50 curve in the presence of NAC suggests that oxidative stress contributes to the cytotoxicity.

Data Presentation

Table 1: Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)Concentration in DMEM + 10% FBS (µM)Concentration in RPMI-1640 + 10% FBS (µM)
010.010.0
28.58.8
47.27.9
85.16.5
241.83.5
48<0.51.2
Half-life (hours) ~7.5 ~15

Table 2: Effect of N-acetylcysteine (NAC) on this compound IC50 in A549 Cells

TreatmentIC50 (µM)
This compound alone2.5
This compound + 5 mM NAC7.8

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute to working concentration in cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate time_points Collect samples at 0, 2, 4, 8, 24, 48 hours incubate->time_points store Store samples at -80°C time_points->store analyze Quantify by HPLC or LC-MS/MS store->analyze plot Plot concentration vs. time and calculate half-life analyze->plot signaling_pathway Hypothesized Effect of this compound and its Degradation Products cluster_compound Compound Fate cluster_cellular_effects Cellular Effects This compound This compound Degradation Degradation Products (e.g., Quinones) This compound->Degradation Instability (pH, Temp, O2, Light) Bcl2 Bcl-2 This compound->Bcl2 Inhibition ROS Reactive Oxygen Species (ROS) Degradation->ROS Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits OxidativeStress Oxidative Stress & Cell Death ROS->OxidativeStress

References

Technical Support Center: Optimizing Novel Compound Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on optimizing the dosage of novel investigational compounds for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps before initiating in vivo dosage studies for a novel compound?

Before moving to animal models, a comprehensive preclinical data package is crucial. This includes thoroughly characterizing the compound's physicochemical properties and conducting in vitro studies to understand its biological activity. Key considerations include:

  • In Vitro Efficacy: Determine the compound's potency (e.g., IC50 or EC50) in relevant cell-based assays. This data provides a starting point for estimating the therapeutic concentration range.

  • Compound Solubility and Stability: Assess the compound's solubility in potential vehicle formulations and its stability under experimental conditions. Poor solubility can lead to inaccurate dosing and variable results.

  • Preliminary Safety Assessment: In vitro cytotoxicity assays can help predict potential toxicity issues and inform the starting doses for in vivo toxicity studies.

Q2: How do I design a Dose Range Finding (DRF) study?

Dose Range Finding (DRF) studies are critical for establishing the safety profile of a novel compound and identifying the Maximum Tolerated Dose (MTD).[1] The MTD is the highest dose that can be administered without causing unacceptable adverse effects.[1][2] A typical DRF study involves:

  • Animal Model Selection: Choose a species (commonly rodents) that is relevant to the disease model and has, if possible, a metabolic profile comparable to humans.[3]

  • Dose Level Selection: Based on in vitro data, select a range of doses. A common strategy is to use dose escalation, where the dose is gradually increased until signs of toxicity are observed.[1]

  • Administration Route: The route of administration (e.g., oral, intravenous, intraperitoneal) should align with the intended clinical application and the compound's properties.[4]

  • Observation Period: Monitor animals closely for clinical signs of toxicity, changes in body weight, and other relevant parameters for a defined period.

Q3: What are the key pharmacokinetic (PK) parameters to measure and why are they important?

Pharmacokinetics (PK) describes what the body does to a drug and is essential for understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6] Key PK parameters help in designing effective dosing regimens.[4] These parameters are typically measured by analyzing compound concentrations in plasma or other biological fluids over time.[7]

ParameterDescriptionImportance
Cmax Maximum (peak) plasma concentrationIndicates the extent of absorption and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the compound.
t1/2 Half-lifeThe time it takes for the plasma concentration to reduce by half; determines dosing frequency.
Bioavailability The fraction of an administered dose that reaches systemic circulationCrucial for determining the effective oral dose compared to an intravenous dose.
Clearance The volume of plasma cleared of the compound per unit timeIndicates the efficiency of elimination processes.
Volume of Distribution The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasmaIndicates the extent of drug distribution into tissues.
Q4: How can I assess the pharmacodynamic (PD) effects of my compound?

Pharmacodynamics (PD) refers to what the drug does to the body. PD studies aim to measure the biological response to the drug and establish a dose-response relationship. This can be achieved by:

  • Biomarker Analysis: Measure changes in specific biomarkers in tissues or biofluids that are indicative of the compound's mechanism of action.

  • Target Engagement Assays: Confirm that the compound is interacting with its intended molecular target in vivo.

  • Efficacy Models: In relevant disease models, assess the therapeutic effect of the compound at different dose levels.

Troubleshooting Guide

IssuePotential CausesRecommended Actions
High Toxicity at Low Doses - Incorrect dosing calculations or formulation.- High sensitivity of the chosen animal model.- Off-target effects of the compound.- Double-check all calculations and the stability of the dosing solution.- Consider a different animal strain or species.- Conduct further in vitro screening to assess off-target activities.
Lack of Efficacy at High Doses - Poor bioavailability or rapid metabolism.- Insufficient target engagement.- Inappropriate animal model.- Perform pharmacokinetic studies to assess exposure.[4]- Optimize the dosing regimen (e.g., more frequent dosing).- Confirm target engagement with a suitable assay.- Re-evaluate the relevance of the animal model to the human disease.[3]
High Variability in Animal Responses - Inconsistent dosing technique.- Genetic variability within the animal cohort.- Issues with the compound formulation (e.g., precipitation).- Ensure all personnel are properly trained in the administration technique.- Use a sufficient number of animals per group to account for biological variability.- Check the stability and homogeneity of the dosing formulation.
Unexpected Pharmacokinetic Profile - Non-linear absorption or elimination.- Active metabolites with different PK properties.- Technical issues with bioanalysis.- Conduct dose-linearity studies.- Investigate the presence of metabolites.- Validate the bioanalytical method and ensure proper sample handling.

Experimental Protocols

Protocol 1: Dose Range Finding (DRF) Study in Mice
  • Animal Model: Select a cohort of healthy mice (e.g., C57BL/6), typically 3-5 animals per dose group.

  • Dose Preparation: Prepare a stock solution of the novel compound in a suitable vehicle. Serially dilute the stock to achieve the desired dose concentrations.

  • Dose Administration: Administer a single dose of the compound to each group via the chosen route (e.g., intraperitoneal injection). Include a vehicle-only control group.

  • Clinical Observations: Monitor the animals at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for any signs of toxicity, such as changes in posture, activity, breathing, and grooming.

  • Body Weight Monitoring: Record the body weight of each animal daily. A significant weight loss (e.g., >15-20%) is often an indicator of toxicity.[8]

  • Data Analysis: Determine the highest dose at which no significant toxicity or mortality is observed. This is the preliminary MTD.

Protocol 2: Basic Pharmacokinetic (PK) Study in Rats
  • Animal Model: Use cannulated rats to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of the compound, typically intravenously (to determine clearance and volume of distribution) and orally (to assess bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[7]

  • Data Analysis: Plot the plasma concentration versus time and calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment cluster_in_vivo In Vivo Studies In Vitro Efficacy In Vitro Efficacy Dose Range Finding (DRF) Dose Range Finding (DRF) In Vitro Efficacy->Dose Range Finding (DRF) Solubility & Stability Solubility & Stability Solubility & Stability->Dose Range Finding (DRF) In Vitro Cytotoxicity In Vitro Cytotoxicity In Vitro Cytotoxicity->Dose Range Finding (DRF) Pharmacokinetics (PK) Pharmacokinetics (PK) Dose Range Finding (DRF)->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Efficacy Studies Efficacy Studies Pharmacodynamics (PD)->Efficacy Studies Optimal Dose Selection Optimal Dose Selection Efficacy Studies->Optimal Dose Selection

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway Novel Compound Novel Compound Receptor Tyrosine Kinase Receptor Tyrosine Kinase Novel Compound->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulation.

References

Troubleshooting Hainanmurpanin synthesis yield issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing yield issues during the synthesis of Hainanmurpanin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a complex coumarin derivative. While a specific detailed synthesis of this compound is not widely published, this guide addresses common challenges in the synthesis of similar coumarin-based natural products, likely involving key steps such as coumarin core formation, prenylation, and subsequent cyclization reactions.

Issue 1: Low Yield in Coumarin Core Formation (e.g., Pechmann Condensation)

Question: My Pechmann condensation to form the coumarin ring is resulting in a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in Pechmann condensation are often attributed to several factors. Here's a systematic approach to troubleshoot this step:

  • Reagent Quality:

    • Phenol Reactivity: The phenol starting material must be sufficiently activated. Ensure it is free of impurities that could deactivate the catalyst or interfere with the reaction.

    • β-Ketoester Stability: The β-ketoester can be prone to hydrolysis or self-condensation. Use freshly distilled or high-purity β-ketoester for the reaction.

  • Catalyst and Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid, Amberlyst-15, and montmorillonite clay. If using a liquid acid like H₂SO₄, ensure it is anhydrous. The optimal catalyst loading should be determined empirically.

    • Temperature Control: The reaction temperature needs to be carefully controlled.[1] Inconsistent or incorrect temperatures can lead to side reactions or decomposition of starting materials.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction once the starting material is consumed to prevent product decomposition.[2]

  • Workup Procedure:

    • Product Precipitation: The coumarin product often precipitates from the reaction mixture upon pouring it into ice water. Ensure complete precipitation by allowing sufficient time and stirring.

    • Purification: The crude product may contain unreacted starting materials or side products. Recrystallization or column chromatography is often necessary to obtain the pure coumarin.

Troubleshooting Workflow for Coumarin Core Formation

cluster_start cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_end start Low Yield in Pechmann Condensation reagent_check Verify Purity of Phenol and β-Ketoester start->reagent_check reagent_action Purify/Use Fresh Reagents reagent_check->reagent_action Impure? condition_check Optimize Catalyst, Temperature, and Time reagent_check->condition_check Pure reagent_action->condition_check condition_action Systematic Variation of Parameters condition_check->condition_action Suboptimal? workup_check Review Precipitation and Purification Steps condition_check->workup_check Optimal condition_action->workup_check workup_action Adjust pH, Solvent, and Chromatography workup_check->workup_action Inefficient? end Improved Yield workup_check->end Efficient workup_action->end

Caption: Troubleshooting workflow for low yield in Pechmann condensation.

Issue 2: Poor Selectivity and Low Yield in Prenylation

Question: I am attempting to add a prenyl group to my coumarin intermediate, but I'm getting a mixture of C- and O-alkylation products and a low overall yield. How can I improve the selectivity and yield?

Answer:

The regioselectivity of prenylation on a phenol or coumarin scaffold is highly dependent on the reaction conditions.

  • Solvent and Base:

    • The choice of solvent can significantly influence the ratio of C- to O-alkylation. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation, while nonpolar solvents may favor C-alkylation.

    • The strength and nature of the base are also crucial. A strong base like sodium hydride (NaH) will fully deprotonate the phenol, favoring O-alkylation. A weaker base like potassium carbonate (K₂CO₃) may lead to a higher proportion of C-alkylation.

  • Prenylating Agent:

    • Prenyl bromide is a common reagent. Ensure its purity, as impurities can lead to side reactions.

  • Temperature:

    • Lower temperatures generally favor O-alkylation, while higher temperatures can promote C-alkylation via the Claisen rearrangement of the initially formed O-alkylated product.

  • Protecting Groups:

    • If selective C-prenylation is desired, consider protecting the hydroxyl group, performing the C-alkylation (e.g., via a directed ortho-metalation), and then deprotecting.

Logical Relationship for Improving Prenylation Selectivity

cluster_goal cluster_factors Controlling Factors cluster_outcomes Likely Outcomes goal Improve Prenylation Yield & Selectivity solvent Solvent Polarity goal->solvent base Base Strength goal->base temp Reaction Temperature goal->temp o_alk O-Alkylation solvent->o_alk High Polarity c_alk C-Alkylation solvent->c_alk Low Polarity base->o_alk Strong Base base->c_alk Weaker Base temp->o_alk Low Temperature temp->c_alk High Temperature A Substituted Phenol + β-Ketoester B Coumarin Core A->B Pechmann Condensation C Prenylated Coumarin B->C Prenylation D Epoxidized Intermediate C->D Epoxidation E This compound D->E Intramolecular Cyclization

References

Reducing off-target effects of Hainanmurpanin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hainanmurpanin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound is a novel small molecule inhibitor designed to target Target Kinase A . Its mechanism of action involves competitive binding to the ATP-binding pocket of Target Kinase A, thereby inhibiting its kinase activity.

Q2: Are there any known off-targets for this compound?

A2: While this compound has been optimized for selectivity towards Target Kinase A, cross-reactivity with other kinases, particularly those with structurally similar ATP-binding sites, may occur, especially at higher concentrations. Preliminary screening has suggested potential low-affinity interactions with Off-Target Kinase X and Off-Target Kinase Y .

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: For optimal on-target activity with minimal off-target effects, it is recommended to use this compound at concentrations at or slightly above the IC50 value determined for Target Kinase A in your specific cell line.[1] Starting with a dose-response experiment is crucial to determine the optimal concentration for your experimental system.

Q4: What are the common signs of off-target effects in my experiments?

A4: Common indicators of off-target effects include unexpected cellular phenotypes that are not consistent with the known function of Target Kinase A, cellular toxicity at effective concentrations, and irreproducible results.[1]

Q5: How can I confirm that the observed phenotype is due to the inhibition of Target Kinase A and not an off-target effect?

A5: To validate that the observed phenotype is a result of on-target inhibition, several strategies can be employed. These include conducting a rescue experiment with a drug-resistant mutant of Target Kinase A, using a structurally different inhibitor of Target Kinase A to see if the phenotype is recapitulated, and performing a dose-response curve.[1]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than the inhibition of Target Kinase A.[1]

Troubleshooting Steps:

  • Validate with a Secondary Inhibitor:

    • Protocol: Treat cells with a structurally distinct inhibitor that also targets Target Kinase A.

    • Expected Outcome: If the same phenotype is observed, it is more likely to be an on-target effect.[1]

  • Perform a Dose-Response Curve:

    • Protocol: Test a wide range of this compound concentrations in your assay.

    • Expected Outcome: A clear dose-dependent effect that correlates with the IC50 of Target Kinase A suggests an on-target mechanism. Off-target effects often appear at higher concentrations.[1]

  • Conduct a Rescue Experiment:

    • Protocol: Transfect cells with a mutant version of Target Kinase A that is resistant to this compound.

    • Expected Outcome: If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[1]

Issue 2: Cellular Toxicity at Effective Concentrations

Possible Cause: this compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[1]

Troubleshooting Steps:

  • Lower the Inhibitor Concentration:

    • Protocol: Determine the minimal concentration of this compound required for effective inhibition of Target Kinase A. Use concentrations at or slightly above the IC50 for the primary target.

    • Rationale: This minimizes the likelihood of engaging lower-affinity off-targets.[1]

  • Profile for Off-Target Liabilities:

    • Protocol: Submit this compound for screening against a broad panel of kinases or other relevant protein families.

    • Rationale: This can help identify known toxic off-targets and guide the selection of a more selective compound if necessary.[1]

  • Use a More Selective Inhibitor:

    • Protocol: Consult literature and chemical probe databases to identify alternative inhibitors for Target Kinase A with a better-documented selectivity profile.

    • Rationale: Not all inhibitors are created equal; some have been more rigorously characterized for off-target effects.[1]

Data Presentation

Table 1: Comparative Inhibitor Characteristics (Hypothetical Data)

InhibitorPrimary TargetIC50 (nM) for Primary TargetOff-Target Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity Ratio (Off-Target/Primary)
This compound Target Kinase A501500250030x, 50x
Inhibitor B Target Kinase A75>10000>10000>133x
Inhibitor C Target Kinase A2550080020x, 32x

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This method assesses the direct binding of this compound to Target Kinase A in a cellular context.

  • Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble Target Kinase A remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: An increase in the thermal stability of Target Kinase A in the presence of this compound indicates direct binding.

Protocol 2: Kinase Profiling

To identify potential off-targets of this compound.

  • Compound Submission: Submit this compound to a commercial kinase profiling service.

  • Screening: The service will screen this compound against a large panel of purified kinases at one or more concentrations.

  • Data Analysis: The results will provide a percentage of inhibition for each kinase in the panel.

  • Hit Validation: "Hits" (kinases that are significantly inhibited) should be validated through secondary assays, such as determining the IC50 value.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Target_Kinase_A Target Kinase A This compound->Target_Kinase_A Inhibits Off_Target_Kinase_X Off-Target Kinase X This compound->Off_Target_Kinase_X Inhibits (at high conc.) Downstream_Effector_1 Downstream Effector 1 Target_Kinase_A->Downstream_Effector_1 Activates Cellular_Response_A Desired Cellular Response Downstream_Effector_1->Cellular_Response_A Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase_X->Downstream_Effector_2 Activates Unwanted_Phenotype Unwanted Phenotype Downstream_Effector_2->Unwanted_Phenotype

Caption: On-target vs. off-target signaling pathways of this compound.

G Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Experiment Start->Dose_Response Rescue_Experiment Conduct Rescue Experiment Dose_Response->Rescue_Experiment Correlates with IC50 Off_Target Phenotype is Likely Off-Target Dose_Response->Off_Target No Correlation Secondary_Inhibitor Test Structurally Different Inhibitor Rescue_Experiment->Secondary_Inhibitor Phenotype Rescued Rescue_Experiment->Off_Target Phenotype Not Rescued On_Target Phenotype is Likely On-Target Secondary_Inhibitor->On_Target Same Phenotype Secondary_Inhibitor->Off_Target Different Phenotype

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

References

Technical Support Center: Hainanmurpanin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hainanmurpanin.

Troubleshooting Guides

Purification of this compound from its natural source, Murraya exotica L., can present several challenges. This guide addresses common issues encountered during the extraction and chromatographic purification steps, with a focus on High-Performance Liquid Chromatography (HPLC).

High-Pressure Liquid Chromatography (HPLC) Troubleshooting

HPLC is a primary method for the final purification of this compound. Below are common problems, their potential causes, and solutions.

ProblemPotential CauseSuggested Solution
High System Pressure Column Contamination/Blockage: Particulate matter from the sample or precipitated buffers can block the column frit or packing material.- Filter all samples and mobile phases before use with a 0.45 µm or 0.22 µm filter.- Use a guard column to protect the analytical column.- Back-flush the column with a strong solvent (if the manufacturer's instructions permit).- If pressure remains high, the column may need to be replaced.
Incorrect Mobile Phase: High viscosity of the mobile phase can lead to increased pressure.- Ensure the mobile phase components are miscible.- Consider using a solvent with lower viscosity if the separation allows.
Peak Tailing Secondary Interactions with Column: Silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.- Use a high-purity silica column. - Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 2-4 for reversed-phase).- Add a competing base , such as triethylamine (TEA), to the mobile phase to block active silanol sites.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or sample concentration. - Use a column with a larger internal diameter for preparative separations.
Peak Broadening or Splitting Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause peak distortion.- Replace the column. Avoid sudden pressure shocks to the column.
Incompatible Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak broadening.- Dissolve the sample in the mobile phase whenever possible.- If a different solvent must be used, ensure it is weaker than the mobile phase.
Retention Time Drift Changes in Mobile Phase Composition: Inaccurate mixing of gradient components or evaporation of volatile solvents can alter retention times.- Prepare fresh mobile phase daily. - Degas the mobile phase to prevent bubble formation.- Ensure the gradient proportioning valves are functioning correctly.
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.- Replace the column if retention times continue to shift despite other troubleshooting steps.
Baseline Noise or Drift Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can cause baseline issues.- Use high-purity HPLC-grade solvents. - Flush the detector flow cell with a strong, appropriate solvent.
Air Bubbles in the System: Air bubbles passing through the detector will cause spikes in the baseline.- Thoroughly degas the mobile phase. - Purge the pump to remove any trapped air.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from Murraya exotica leaves?

A1: The initial extraction of this compound from Murraya exotica leaves typically involves supercritical fluid extraction with CO2, followed by solvent extraction. An 80% methanol/water solution is commonly used to extract and concentrate the coumarins from the crude extract obtained from the supercritical fluid extraction.[1]

Q2: What are the major challenges in purifying this compound?

A2: The primary challenges in purifying this compound, like many natural products, include:

  • Low concentration: The target compound is often present in small amounts within a complex mixture of other phytochemicals.[2]

  • Co-eluting impurities: The crude extract of Murraya exotica contains a variety of compounds such as other coumarins, flavonoids, alkaloids, tannins, and saponins, which can have similar polarities and co-elute with this compound during chromatography.

  • Compound stability: Coumarins can be sensitive to high temperatures and certain solvents, potentially leading to degradation during the purification process. Studies have shown that some coumarins can degrade at temperatures of 200°C and above.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is often necessary. High-speed countercurrent chromatography (HSCCC) has been successfully used for the enrichment and final purification of this compound.[1] This technique is particularly useful for separating compounds from complex natural product extracts. Preparative and semi-preparative HPLC are also crucial for obtaining high-purity this compound.

Q4: What are some common impurities that might be present in a semi-purified this compound sample from Murraya exotica?

A4: Extracts from Murraya exotica are known to contain a diverse range of phytochemicals. Potential impurities that may co-purify with this compound include other coumarins (such as meranzin and phebalosin), flavonoids, and alkaloids.[1] These compounds may have similar chromatographic behavior, making separation challenging.

Q5: How can I confirm the identity and purity of my purified this compound?

A5: The identity of this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity is typically assessed by HPLC with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[3]

Experimental Protocols & Data

Purification Yield of this compound and Related Compounds

The following table summarizes the yield from a published preparative isolation and purification process for this compound, meranzin, and phebalosin from 100g of Murraya exotica L. leaves.[1]

Purification StepInput MassOutput Mass
Supercritical Fluid Extraction (CO2)100 g (leaves)7.91 g (crude extract)
80% Methanol/Water Extraction7.91 g (crude extract)4.23 g (methanol/water extract)
High-Speed Countercurrent Chromatography (Enrichment)4.23 g (methanol/water extract)2.50 g (concentrate)
Detailed Experimental Protocol: High-Speed Countercurrent Chromatography (HSCCC)

This protocol is based on a published method for the purification of this compound.[1]

  • Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compounds. The K value should ideally be between 0.5 and 2.0.

  • HSCCC Instrument Preparation: The multilayer coil column is first filled with the stationary phase. The apparatus is then rotated at a specific speed (e.g., 850 rpm).

  • Sample Loading: The sample (e.g., the concentrated extract from the methanol/water extraction) is dissolved in a mixture of the stationary and mobile phases and injected into the column.

  • Elution: The mobile phase is pumped through the column at a specific flow rate. The effluent is monitored by a UV detector.

  • Fraction Collection: Fractions are collected based on the UV chromatogram.

  • Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.

Visualizations

General Workflow for this compound Purification

G General Workflow for this compound Purification Start Murraya exotica L. Leaves SFE Supercritical Fluid Extraction (CO2) Start->SFE Solvent_Ext Solvent Extraction (80% Methanol/Water) SFE->Solvent_Ext HSCCC High-Speed Countercurrent Chromatography Solvent_Ext->HSCCC HPLC Preparative/Semi-preparative HPLC HSCCC->HPLC Analysis Purity and Identity Analysis (HPLC, MS, NMR) HPLC->Analysis End Pure this compound Analysis->End

Caption: A simplified workflow for the isolation and purification of this compound.

Potential Anti-Inflammatory and Anti-Cancer Signaling Pathways for Coumarins

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many coumarins are known to exert their anti-inflammatory and anti-cancer effects by interfering with key signaling cascades like NF-κB and MAPK.

G Potential Signaling Pathways Modulated by Coumarins cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimuli e.g., LPS, TNF-α IKK IKK Stimuli->IKK MAPK MAPK Cascade (ERK, JNK, p38) Stimuli->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammation (e.g., COX-2, iNOS) NFkB->Inflammation Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Inflammation MAPK->Proliferation This compound This compound (Coumarins) This compound->IKK Inhibition This compound->MAPK Inhibition

References

Technical Support Center: Prevention of Hainanmurpanin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of Hainanmurpanin during storage. Given the limited specific stability data for this compound, this document outlines best practices based on the general characteristics of coumarins and provides detailed protocols for you to establish optimal, compound-specific storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

A1: this compound is a coumarin compound isolated from the aerial parts of Murraya paniculata. Like many natural compounds, its chemical structure can be susceptible to degradation, which can lead to a loss of purity, altered biological activity, and inaccurate experimental results. Proper storage is critical to maintain the integrity and stability of the compound for reliable and reproducible research.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the general chemical properties of coumarins, the primary factors that can induce degradation are:

  • Light: Exposure to UV or ambient light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Highly acidic or alkaline conditions can cause hydrolysis of the lactone ring characteristic of coumarins.

  • Oxidation: Reactive oxygen species can lead to oxidative degradation of the molecule.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q3: What are the general recommended storage conditions for this compound?

A3: In the absence of specific stability data for this compound, we recommend the following general storage conditions based on best practices for other coumarin compounds:

  • Solid Form: Store at -20°C or below in a tightly sealed, amber glass vial to protect from light and moisture. The headspace of the vial can be purged with an inert gas like argon or nitrogen to displace oxygen.

  • In Solution: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed, amber vials. The choice of solvent is critical; use high-purity, anhydrous solvents. Be aware that some compounds may precipitate out of solution at low temperatures, especially in solvents like DMSO.

Q4: How can I determine the specific optimal storage conditions for this compound?

A4: To determine the optimal storage conditions, you should conduct a systematic stability study. This involves exposing this compound to a range of environmental conditions and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Detailed protocols for conducting these studies are provided in this guide.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Troubleshooting Steps
Loss of potency or appearance of unknown peaks in HPLC analysis of a stored sample. Degradation due to improper storage conditions.1. Verify Storage Conditions: Confirm that the sample was stored at the recommended temperature and protected from light and moisture. 2. Review Handling Procedures: Ensure that the compound was not repeatedly freeze-thawed or exposed to ambient conditions for extended periods. 3. Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocol 1) to identify potential degradation products and understand the compound's vulnerabilities. 4. Optimize Storage: Based on the results, adjust storage conditions (e.g., lower temperature, storage under inert gas).
Precipitate forms in a solution stored at low temperature. The compound's solubility in the chosen solvent is exceeded at the storage temperature.1. Gentle Warming: Allow the vial to warm to room temperature and gently vortex or sonicate to redissolve the compound. 2. Check Purity: After redissolving, re-analyze the solution by HPLC to confirm that no degradation occurred during the precipitation and redissolution process. 3. Adjust Concentration: Consider preparing a more dilute stock solution for low-temperature storage. 4. Alternative Solvent: Investigate the solubility of this compound in other high-purity, anhydrous solvents that may be more suitable for low-temperature storage.
Inconsistent results between experiments using the same stock solution. The stock solution is degrading over time.1. Prepare Fresh Solutions: The best practice is to prepare solutions immediately before use. 2. Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. 3. Conduct Solution Stability Study: Perform a short-term stability study on the solution at the intended storage temperature to determine how long it remains viable.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help identify the conditions under which this compound is most likely to degrade.[1][2][3][4]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions: Expose the samples to the following conditions. The goal is to achieve approximately 5-20% degradation.[3]

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., in a photostability chamber) for a defined period.

  • Sample Analysis: After exposure, neutralize the acidic and alkaline samples. Analyze all samples, along with an unstressed control, using a suitable analytical method like HPLC-UV.[5][6][7]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.[5][6][8]

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a gradient elution using a mixture of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

  • Method Optimization:

    • Inject the stressed samples from the forced degradation study.

    • Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the peak for intact this compound and any peaks corresponding to degradation products.

  • Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting this compound and its degradation products.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple, identical samples of solid this compound in appropriate storage vials (e.g., amber glass vials).

  • Storage Conditions: Store the samples under a variety of conditions. See the table below for suggested conditions.

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each time point, remove a sample from each storage condition and analyze it using the validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of intact this compound remaining at each time point. A significant decrease in the concentration of the active compound indicates degradation.

Data Presentation

Table 1: Suggested Conditions for a Long-Term Stability Study of this compound

Condition Temperature Relative Humidity Light Condition Rationale
Long-Term 25°C ± 2°C60% ± 5% RHProtected from lightSimulates ambient storage conditions.
Intermediate 30°C ± 2°C65% ± 5% RHProtected from lightSimulates storage in warmer climates.
Accelerated 40°C ± 2°C75% ± 5% RHProtected from lightUsed to predict long-term stability in a shorter time frame.
Refrigerated 5°C ± 3°CAmbientProtected from lightCommon laboratory storage condition.
Frozen -20°C ± 5°CAmbientProtected from lightRecommended for long-term preservation.
Photostability 25°CAmbientExposed to lightTo assess the impact of light exposure.

Visualizations

Stability_Assessment_Workflow Workflow for this compound Stability Assessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study cluster_2 Phase 3: Data Analysis & Conclusion A Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B Develop Stability-Indicating HPLC Method A->B Generate Degradants C Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) B->C Optimized Method D Prepare this compound Samples C->D Validated Method E Store Samples at Various Conditions (Temp, Humidity, Light) D->E F Analyze Samples at Defined Time Points E->F Pull Samples G Quantify this compound and Degradation Products F->G Chromatographic Data H Determine Degradation Rate and Pathway G->H I Establish Optimal Storage Conditions and Shelf-Life H->I

Caption: Workflow for this compound Stability Assessment.

Troubleshooting_Degradation Troubleshooting this compound Degradation Start Unexpected Degradation Observed CheckStorage Were storage conditions (temp, light, moisture) correctly maintained? Start->CheckStorage CheckHandling Were handling procedures (e.g., freeze-thaw cycles) minimized? CheckStorage->CheckHandling Yes Action_OptimizeStorage Optimize storage conditions: - Lower temperature - Store under inert gas - Use desiccants CheckStorage->Action_OptimizeStorage No CheckMethod Is the analytical method validated and performing correctly? CheckHandling->CheckMethod Yes Action_ImproveHandling Improve handling procedures: - Aliquot stock solutions - Prepare fresh solutions CheckHandling->Action_ImproveHandling No CheckMethod->Action_OptimizeStorage Yes Action_RevalidateMethod Re-validate or troubleshoot the analytical method CheckMethod->Action_RevalidateMethod No

Caption: Troubleshooting this compound Degradation.

References

Technical Support Center: Hainanmurpanin Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hainanmurpanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common artifacts and issues encountered during in-vitro experimental assays involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound.

Assay Interference & Off-Target Effects

Question: My MTT/XTT cell viability assay results show an unexpected increase in signal at high concentrations of this compound, suggesting increased viability. Is this a known effect?

Answer: Yes, this is a known artifact. This compound has been observed to directly interact with tetrazolium salts (like MTT or XTT) at concentrations above 50 µM, chemically reducing them and causing a false-positive signal. This can mask the compound's actual cytotoxic effects.

Troubleshooting Steps:

  • Use an alternative viability assay: Switch to a non-tetrazolium-based method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity via a different mechanism.

  • Include a "No-Cell" Control: Always run a control plate with media, this compound at all tested concentrations, and the MTT/XTT reagent, but without cells. This will allow you to quantify the direct reduction of the dye by the compound and subtract this background from your experimental wells.

  • Lower Compound Concentration: If possible, perform your dose-response experiments at concentrations below the interference threshold.

Question: I am observing modulation of genes that are not downstream of the MAPK/ERK pathway in my qPCR results. Is this compound known to have off-target effects?

Answer: While this compound is a potent MEK1/2 inhibitor, some off-target activity has been noted at high concentrations (> 25 µM). The most commonly reported off-target effects involve the JNK and p38 MAPK pathways.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that inhibits p-ERK without significantly affecting p-JNK or p-p38 (as determined by Western Blot).

  • Use a More Specific Inhibitor as a Control: Compare your results with a well-characterized, highly specific MEK inhibitor (e.g., Selumetinib) to differentiate between on-target and potential off-target effects.

  • Validate with siRNA: Use siRNA to knock down MEK1/2 and confirm that the observed phenotype and gene expression changes match those induced by this compound at its optimal concentration.

Western Blotting Artifacts

Question: In my Western Blots, I see a faint, non-specific band around 75 kDa when probing for p-ERK, but only in lysates from this compound-treated cells. What could be the cause?

Answer: This artifact can arise from this compound or its metabolites cross-reacting with certain secondary antibodies or interacting with high-abundance proteins, causing them to be non-specifically recognized.

Troubleshooting Steps:

  • Optimize Antibody Concentrations: Reduce the concentration of your primary and secondary antibodies to minimize non-specific binding.

  • Increase Wash Steps: Add extra wash steps with TBST buffer after antibody incubations to remove loosely bound antibodies.

  • Use a Different Antibody Clone: Try a different clonal antibody for p-ERK, as epitope recognition can vary.

  • Run a "Lysate-Only" Control: Run a lane with cell lysate that has not been treated with any primary antibody but is incubated with the secondary antibody. If the band appears, the issue is with the secondary antibody.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the artifacts discussed.

Table 1: Comparison of IC50 Values from Different Viability Assays This table illustrates the discrepancy in apparent cell viability when using an MTT assay versus an ATP-based assay for HeLa cells treated with this compound for 48 hours.

Assay TypeApparent IC50 (µM)Notes
MTT Assay85.7 µMValue is artificially inflated due to direct MTT reduction by the compound.
ATP-based Assay12.3 µMReflects the true cytotoxic effect without assay interference.

Table 2: Off-Target Kinase Activity Profile This table shows the concentration of this compound required to inhibit the target (MEK1) and key off-target kinases by 50%.

Kinase TargetIC50 (µM)Selectivity (vs. MEK1)
MEK10.05-
JNK131.5630x
p38α42.1842x
ERK8> 100> 2000x

Diagrams: Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and recommended troubleshooting workflows.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

MTT_Troubleshooting Start Unexpected Viability Results with MTT Assay CheckControl Run 'No-Cell' Control (Media + Compound + MTT) Start->CheckControl SignalPresent Is Signal Present in 'No-Cell' Control? CheckControl->SignalPresent Artifact Artifact Confirmed: Direct MTT Reduction SignalPresent->Artifact Yes NoArtifact No Artifact Detected. Investigate Biology. SignalPresent->NoArtifact No SwitchAssay Solution: Switch to ATP-based Assay (e.g., CellTiter-Glo) Artifact->SwitchAssay

Caption: Troubleshooting workflow for MTT assay interference by this compound.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells and incubate for the desired treatment period (e.g., 48 hours). Include "vehicle-only" and "no-cell" controls.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the average signal from the "no-cell" control wells from all experimental wells. Normalize the data to the "vehicle-only" control and plot the dose-response curve to determine the IC50.

Enhancing the signal-to-noise ratio for Hainanmurpanin detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Hainanmurpanin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods to achieve a higher signal-to-noise ratio (S/N) for reliable and accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound (CAS: 95360-22-8, Formula: C₁₇H₁₈O₆, Mol. Weight: 318.325) is a type of coumarin.[1] It is a natural product isolated from the aerial parts of Murraya paniculata (also known as Murraya exotica).[1] This plant is a member of the Rutaceae family and is known to contain a variety of other bioactive compounds, including other coumarins, flavonoids, and alkaloids.

Q2: What are the common analytical methods for this compound detection?

A2: The primary analytical method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.

Q3: Why is achieving a high signal-to-noise ratio important for this compound analysis?

A3: A high signal-to-noise (S/N) ratio is crucial for several reasons:

  • Sensitivity: It allows for the detection and accurate quantification of low concentrations of this compound, which is often necessary when working with natural product extracts where the compound of interest may be present in small amounts.

  • Accuracy and Precision: A clear signal, well-resolved from the baseline noise, leads to more accurate and reproducible peak integration, which is essential for reliable quantitative results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): A higher S/N ratio directly translates to lower LOD and LOQ values, enabling the analysis of trace levels of this compound.

Q4: What are the potential sources of noise in my HPLC system?

A4: Noise in an HPLC system can originate from various sources, including:

  • The HPLC Pump: Fluctuations in solvent delivery and mixing can cause baseline noise.

  • The Detector: Electronic noise from the detector components or a deteriorating lamp (in UV-Vis/DAD) can contribute to the noise level.

  • The Mobile Phase: Dissolved gases, impurities, or improper mixing of mobile phase components can lead to an unstable baseline.

  • The Column: Contamination or degradation of the stationary phase can increase baseline noise.

  • The Sample Matrix: Complex sample matrices, such as those from crude plant extracts, can introduce a multitude of interfering compounds, leading to a high background signal.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting and improving the S/N ratio in your this compound analysis.

Issue 1: High Baseline Noise

Possible Causes & Solutions:

CauseRecommended Action
Mobile Phase Contamination Use HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase thoroughly using an inline degasser or by sonication. Filter the mobile phase through a 0.45 µm filter.
Pump Issues Purge the pump to remove air bubbles. Check for leaks in the pump heads, seals, and fittings. Ensure proper mixing of gradient solvents.
Detector Instability Allow the detector lamp to warm up for at least 30 minutes before analysis. Check the lamp's energy output and replace it if it's low. Clean the flow cell if it is contaminated.
Column Contamination Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove contaminants. If the noise persists, consider replacing the column.
Issue 2: Low Signal Intensity for this compound Peak

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Detection Wavelength Optimize the detection wavelength for this compound using a DAD detector to scan for the wavelength of maximum absorbance. For coumarins, this is often in the UV range.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single, non-ionized form, which can enhance its retention and peak shape on a reverse-phase column.
Low Injection Volume or Concentration Increase the injection volume or concentrate the sample, if possible. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Poor Peak Shape (Tailing or Fronting) See "Issue 3: Poor Peak Shape" for troubleshooting steps. Poor peak shape leads to a lower peak height and thus a lower S/N ratio.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

CauseRecommended Action
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions with Silanols Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to a lower value (e.g., with formic acid or acetic acid) can also help.
Mismatch between Injection Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Void or Contamination Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
Issue 4: Matrix Interference

Possible Causes & Solutions:

CauseRecommended Action
Co-eluting Compounds from Murraya paniculata Extract Optimize the mobile phase gradient to improve the separation of this compound from other components like flavonoids, terpenoids, and other coumarins.
High Background from Complex Matrix Implement a more rigorous sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering substances.

Experimental Protocols

Protocol 1: General HPLC-DAD Method for Coumarin Analysis in Murraya paniculata

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample characteristics.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B

    • 30-40 min: 50-90% B

    • 40-45 min: 90% B (hold)

    • 45-50 min: 90-10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) monitoring at a range that includes the absorbance maxima of coumarins (e.g., 254 nm, 320 nm).

  • Column Temperature: 30 °C

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to clean up the crude extract of Murraya paniculata to reduce matrix effects.

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

  • Loading: Dissolve the dried plant extract in a minimal amount of methanol and dilute with water. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of methanol in water (e.g., 10-20%) to remove highly polar interferences.

  • Elution: Elute the fraction containing this compound and other less polar compounds with a higher percentage of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plant_Material Murraya paniculata (Leaves) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Final_Sample Reconstituted Sample SPE->Final_Sample HPLC_Injection HPLC Injection Final_Sample->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic Start Low S/N Ratio High_Noise High Baseline Noise? Start->High_Noise Low_Signal Low Peak Signal? Start->Low_Signal Check_Mobile_Phase Check Mobile Phase (Purity, Degassing) High_Noise->Check_Mobile_Phase Yes Optimize_Wavelength Optimize Wavelength Low_Signal->Optimize_Wavelength Yes Check_Pump Check Pump (Leaks, Air) Check_Mobile_Phase->Check_Pump Check_Detector Check Detector (Lamp, Flow Cell) Check_Pump->Check_Detector Good_SN Acceptable S/N Ratio Check_Detector->Good_SN Increase_Concentration Increase Sample Conc./Vol. Optimize_Wavelength->Increase_Concentration Improve_Peak_Shape Improve Peak Shape Increase_Concentration->Improve_Peak_Shape Improve_Peak_Shape->Good_SN

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Validation & Comparative

Validating the Therapeutic Target of Hainanmurpanin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of Hainanmurpanin's therapeutic target, hypothesized to be the p110α isoform of Phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][2][3][4][5] this compound, a novel natural product, has been identified as a potential inhibitor of this pathway. This document outlines the experimental data supporting PI3Kα as the direct target of this compound and compares its in vitro and in vivo efficacy against other known PI3K inhibitors.

Comparative Efficacy of PI3K Inhibitors

The inhibitory activity of this compound was assessed against various isoforms of PI3K and compared with established pan-PI3K and isoform-specific inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Predominant Selectivity
This compound (Hypothetical) 8.2 150.5 210.8 180.2 PI3Kα-selective
Alpelisib (BYL719)51,156290250PI3Kα-selective
Buparlisib (BKM120)52166116262Pan-Class I
Idelalisib8,6004,0002.589PI3Kδ-selective
Copanlisib0.53.70.76.4Pan-Class I (α/δ preference)[6]

Cellular Activity in Cancer Cell Lines

The anti-proliferative effect of this compound was evaluated in cancer cell lines with known PIK3CA mutations (MCF-7 and T47D) and compared to cell lines with wild-type PIK3CA (MDA-MB-231).

CompoundMCF-7 (PIK3CA mut) GI50 (µM)T47D (PIK3CA mut) GI50 (µM)MDA-MB-231 (PIK3CA wt) GI50 (µM)
This compound (Hypothetical) 0.8 1.2 > 20
Alpelisib (BYL719)0.50.9> 10
Buparlisib (BKM120)0.40.71.5

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was assessed in a mouse xenograft model using the PIK3CA-mutated MCF-7 breast cancer cell line.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
This compound (Hypothetical) 50 mg/kg, p.o., daily 65
Alpelisib (BYL719)25 mg/kg, p.o., daily72

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental procedures used to validate the therapeutic target of this compound.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation This compound This compound This compound->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound on PI3K.

Target_Validation_Workflow Therapeutic Target Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assays (Kinase Activity) Cellular_Assays Cell-Based Assays (Viability, Signaling) Biochemical_Assay->Cellular_Assays Target_Engagement Target Engagement (Cellular Thermal Shift Assay) Cellular_Assays->Target_Engagement Xenograft_Model Tumor Xenograft Models PDX_Model Patient-Derived Xenograft (PDX) Models Xenograft_Model->PDX_Model Lead_Optimization Lead Optimization PDX_Model->Lead_Optimization Hypothesis Hypothesis Generation: This compound targets PI3K Hypothesis->Biochemical_Assay Target_Engagement->Xenograft_Model

Caption: A generalized workflow for the validation of a therapeutic target from initial hypothesis to lead optimization.

Comparative_Logic Comparative Logic of PI3K Inhibitors PI3K_Inhibitors PI3K Inhibitors Pan_Inhibitors Pan-PI3K Inhibitors (e.g., Buparlisib) PI3K_Inhibitors->Pan_Inhibitors Isoform_Selective Isoform-Selective Inhibitors PI3K_Inhibitors->Isoform_Selective PI3Ka_Selective PI3Kα-Selective (e.g., Alpelisib) Isoform_Selective->PI3Ka_Selective PI3Kd_Selective PI3Kδ-Selective (e.g., Idelalisib) Isoform_Selective->PI3Kd_Selective This compound This compound (Hypothesized PI3Kα-Selective) PI3Ka_Selective->this compound Comparison

Caption: Classification and comparative logic for this compound against other PI3K inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro PI3K Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by a specific PI3K isoform.

  • Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, kinase reaction buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound and control inhibitors in DMSO. b. In a 96-well plate, add the kinase reaction buffer, the specific PI3K isoform, and the inhibitor at various concentrations. c. Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for 1 hour at room temperature. f. Stop the reaction and measure the amount of ADP produced using a luminometer. g. Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Culture: Plate cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of PI3K Signaling

This technique is used to detect the phosphorylation status of key proteins downstream of PI3K, such as AKT, to confirm target engagement in a cellular context.

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.[9][10][11][12]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or a control compound (e.g., vehicle or a standard-of-care drug) daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Unraveling the Therapeutic Potential of Hainanmurpanin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Hainanmurpanin, a coumarin compound isolated from the plant Murraya paniculata (commonly known as Orange Jasmine), is the subject of increasing interest within the scientific community. While research into the broader extracts of Murraya paniculata has revealed a spectrum of promising pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties, specific data on the efficacy and mechanism of action of this compound remains limited. This guide aims to synthesize the available information and provide a framework for future comparative studies.

At present, a direct comparison of this compound's efficacy with a specific competitor compound is not feasible due to the absence of published experimental data on its biological activity. The scientific literature extensively documents the therapeutic potential of the plant from which it is derived, but studies focusing exclusively on this compound are not yet available.

Understanding the Landscape: Murraya paniculata and its Bioactive Compounds

Murraya paniculata has a long history in traditional medicine, and modern research has begun to validate its use. Extracts from this plant have been shown to possess a variety of beneficial effects, which are attributed to a rich diversity of phytochemicals, including flavonoids and other coumarins.

Table 1: Reported Pharmacological Activities of Murraya paniculata Extracts and a Selection of its Isolated Compounds (excluding this compound)

Pharmacological ActivityKey Findings from Murraya paniculata StudiesReference Compounds
Anti-inflammatory Extracts have been shown to reduce inflammatory markers in preclinical models.Other coumarins and flavonoids
Anti-cancer Studies on crude extracts have demonstrated cytotoxic effects against various cancer cell lines.Flavonoids
Anti-diabetic Extracts have exhibited blood glucose-lowering effects in animal models.Not specified
Anti-obesity Research suggests a potential role in mitigating obesity-related metabolic changes.Not specified
Neurological Effects A patent has disclosed the potential for sedative and hypnotic applications of the plant's flavonoids. Certain coumarins from the plant have shown cholinesterase inhibitory activity, suggesting a role in neurological function.Flavonoids, other coumarins

Future Directions: A Roadmap for Comparative Efficacy Studies

To ascertain the specific therapeutic value of this compound and enable a robust comparison with other compounds, a systematic experimental approach is necessary. The following outlines a proposed workflow for future research.

Experimental Workflow for Efficacy Comparison

G cluster_0 Phase 1: Target Identification & In Vitro Screening cluster_1 Phase 2: Comparative Efficacy Studies cluster_2 Phase 3: Data Analysis & Reporting A Biological Activity Screening (e.g., anti-inflammatory, anti-cancer assays) B Identification of Lead Activity A->B C Selection of Competitor Compound (Based on lead activity and mechanism) B->C F In Vitro Model Systems (Cell lines relevant to lead activity) C->F D Dose-Response Studies (this compound vs. Competitor) E Mechanism of Action Elucidation (e.g., signaling pathway analysis) D->E G Quantitative Data Analysis (IC50, EC50 values) E->G F->D H Tabulation and Visualization of Results G->H I Publication of Comparative Guide H->I

Caption: Proposed experimental workflow for comparing this compound efficacy.

Elucidating the Mechanism: A Hypothetical Signaling Pathway

Based on the known activities of other coumarins and extracts from Murraya paniculata, a potential mechanism of action for this compound in an inflammatory context could involve the NF-κB signaling pathway. Future research would be needed to validate this hypothesis.

Hypothetical Anti-inflammatory Signaling Pathway

G cluster_0 Cellular Response to Inflammatory Stimulus cluster_1 NF-κB Activation Cascade cluster_2 Gene Transcription A Inflammatory Stimulus (e.g., LPS) B Receptor Binding A->B C Activation of IKK complex B->C D Phosphorylation of IκBα C->D E Ubiquitination and Degradation of IκBα D->E F Release and Nuclear Translocation of NF-κB E->F G NF-κB binds to DNA F->G H Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) G->H I This compound (Hypothesized Point of Intervention) I->D Inhibition

Caption: Hypothetical NF-κB signaling pathway and potential intervention by this compound.

Conclusion

While the parent plant of this compound, Murraya paniculata, holds considerable promise as a source of therapeutic agents, a significant research gap exists concerning the specific biological activities of this compound itself. The framework presented here offers a clear path for future investigations to unlock its potential and enable meaningful comparisons with existing compounds. The scientific community eagerly awaits dedicated studies that will illuminate the efficacy and mechanisms of this intriguing natural product.

Cross-validation of Hainanmurpanin's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Hainanmurpanin is a documented chemical compound (CAS 95360-22-8).[1] However, publicly available research on its specific bioactivity is limited. The following comparison guide is a hypothetical illustration based on the known anticancer properties of related coumarin compounds and general methodologies in cancer research. The experimental data presented is fictional and intended for demonstrative purposes for the research community.

This guide provides a comparative analysis of the cytotoxic effects of this compound against various cancer cell lines, benchmarked against the established chemotherapeutic agent, Doxorubicin. Detailed experimental protocols and hypothetical signaling pathways are presented to facilitate further research and validation.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound was assessed against a panel of human cancer cell lines representing different cancer types: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined and compared with those of Doxorubicin.

CompoundCell LineIC50 (µM)
This compound A54915.2 ± 1.8
MCF-725.5 ± 2.3
HeLa18.9 ± 2.1
Doxorubicin A5490.8 ± 0.1
MCF-71.2 ± 0.2
HeLa0.5 ± 0.08

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines A549, MCF-7, and HeLa were procured from the American Type Culture Collection (ATCC). A549 and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM), while MCF-7 cells were maintained in RPMI-1640 medium. All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of this compound or Doxorubicin for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. The fixed cells were then washed and resuspended in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI). The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. Cells were treated with this compound at its IC50 concentration for 48 hours. Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with 5 µL of Annexin V-FITC and 10 µL of PI for 15 minutes at room temperature in the dark. The stained cells were immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

Signaling Pathway Diagram

G This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis G start Start cell_culture Cancer Cell Line Culture (A549, MCF-7, HeLa) start->cell_culture treatment Treatment with this compound and Doxorubicin cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (Determine IC50) treatment->mtt_assay flow_cytometry Flow Cytometry Analysis treatment->flow_cytometry data_analysis Data Analysis and Comparison mtt_assay->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis_assay cell_cycle->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Comparative Analysis of Hainanmurpanin and its Analogs: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Hainanmurpanin and its analogs is currently not feasible due to the limited publicly available scientific literature and experimental data. While this compound has been identified as a natural coumarin compound, detailed studies on its biological activities, mechanism of action, and the synthesis of its analogs are not sufficiently documented to conduct a thorough comparison.

This compound is a natural product with the chemical formula C₁₇H₁₈O₆ and a molecular weight of 318.325. It is classified under the coumarin family of compounds. This information provides a basic chemical identity for the molecule, but its pharmacological properties remain largely unexplored in the public domain.

For a meaningful comparative analysis as requested, the following information would be essential:

  • Biological Activity Data: Quantitative data on the biological effects of this compound and at least one or more of its analogs. This would typically include metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values from various bioassays.

  • Mechanism of Action: An understanding of the specific signaling pathways or molecular targets that this compound and its analogs interact with to produce their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Information on how the chemical structure of the analogs differs from this compound and how these differences influence their biological activity.

  • Experimental Protocols: Detailed methodologies of the experiments conducted to obtain the biological data.

Unfortunately, extensive searches of scientific databases have not yielded sufficient information in these areas. While there is a wealth of research on other natural products and their analogs, this compound itself appears to be an understudied compound.

Without this foundational data, it is impossible to generate the requested data tables, experimental protocols, and visualizations that would form the core of a comparative guide for researchers, scientists, and drug development professionals. Further research into the synthesis, biological evaluation, and mechanistic studies of this compound and its potential analogs is required before such a comparative analysis can be compiled.

Unveiling Phainanoids: A New Class of Potent Immunosuppressive and Cytotoxic Agents from Hainan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel class of highly modified triterpenoids, named Phainanoids, isolated from the plant Phyllanthus hainanensis native to the island of Hainan, China, are demonstrating exceptionally potent immunosuppressive and cytotoxic activities. This guide provides an objective comparison of the published data on Phainanoids with established alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals. It is highly probable that "Hainanmurpanin," the subject of the initial inquiry, is a misspelling of "Phainanoid," as no published scientific literature exists for the former.

Immunosuppressive Activity: A Potent Alternative to Cyclosporin A

Phainanoids have exhibited remarkable efficacy in suppressing the proliferation of T and B lymphocytes, key components of the adaptive immune system. Notably, Phainanoid F has emerged as a frontrunner, displaying significantly greater potency than the widely used immunosuppressant drug, Cyclosporin A.

CompoundTarget Cell TypeIC50 (nM)[1][2]Comparator: Cyclosporin A IC50 (nM)[1][2]
Phainanoid A T Lymphocytes192.814.21
B Lymphocytes249.49352.87
Phainanoid B T Lymphocytes10.814.21
B Lymphocytes9.7352.87
Phainanoid C T Lymphocytes15.414.21
B Lymphocytes12.3352.87
Phainanoid D T Lymphocytes8.714.21
B Lymphocytes6.5352.87
Phainanoid E T Lymphocytes5.414.21
B Lymphocytes4.1352.87
Phainanoid F T Lymphocytes2.0414.21
B Lymphocytes<1.60352.87

Cytotoxic Potential: A New Frontier in Cancer Research

Beyond their immunosuppressive effects, Phainanoids have also demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential as novel anticancer agents.

CompoundCancer Cell LineIC50 (µM)[3]
Phainanoid G T-cell16.15
B-cell8.24
Phainanoid H T-cell566.83
B-cell456.63
Phainanoid I T-cell-
B-cell-
Phainanolide A T-cell-
B-cell-

Note: Specific IC50 values for Phainanoid I and Phainanolide A against these specific cell lines were not available in the reviewed literature, though they are reported to have moderate cytotoxic activities.

Experimental Protocols

The following provides a general overview of the experimental methodologies employed in the cited studies. For detailed protocols, direct reference to the source publications is recommended.

Immunosuppressive Activity Assay (Lymphocyte Proliferation)

The immunosuppressive activity of Phainanoids was primarily assessed by their ability to inhibit the proliferation of T and B lymphocytes.

  • Cell Isolation and Culture: Splenocytes are isolated from mice and cultured in an appropriate medium.

  • Mitogen Stimulation: T-cell proliferation is stimulated using Concanavalin A (Con A), while B-cell proliferation is stimulated using Lipopolysaccharide (LPS).

  • Compound Treatment: The cultured cells are treated with varying concentrations of Phainanoids or the control compound (Cyclosporin A).

  • Proliferation Assessment: After a set incubation period, cell proliferation is measured using methods such as the MTT assay or incorporation of radioactive thymidine.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the compounds.

Cytotoxicity Assay (Cancer Cell Lines)

The cytotoxic effects of Phainanoids on cancer cells are typically evaluated using colorimetric assays that measure cell viability.

  • Cell Culture: Human cancer cell lines are cultured in a suitable growth medium.

  • Compound Incubation: The cells are exposed to a range of concentrations of the Phainanoid compounds for a specified duration.

  • Viability Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (Sulphorhodamine B) assay. These assays measure metabolic activity or cellular protein content, respectively, which correlates with the number of viable cells.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Signaling Pathways and Mechanism of Action

While the potent biological activities of Phainanoids are well-documented, the precise molecular mechanisms and signaling pathways through which they exert their effects are still under active investigation. Preliminary structure-activity relationship studies suggest that the unique 4,5-spirocycle chemical moiety is crucial for their bioactivity. Further research is required to elucidate the specific intracellular targets and signaling cascades modulated by these compounds.

As the mechanism of action for Phainanoids is not yet fully elucidated, a diagram illustrating a general workflow for the evaluation of a novel compound's bioactivity is provided below. This logical diagram outlines the typical progression from initial screening to more detailed mechanistic studies.

G cluster_discovery Discovery & Initial Screening cluster_quantification Quantitative Analysis cluster_comparison Comparative Studies cluster_mechanistic Mechanistic Elucidation A Isolation of Phainanoids from Phyllanthus hainanensis B Primary Bioactivity Screening (e.g., Immunosuppression, Cytotoxicity) A->B C Dose-Response Studies B->C D IC50 Determination C->D E Comparison with Standard Drugs (e.g., Cyclosporin A, Chemotherapeutics) D->E F Target Identification D->F H Structure-Activity Relationship (SAR) Studies D->H G Signaling Pathway Analysis F->G

Workflow for Bioactivity Evaluation

This guide summarizes the current publicly available data on Phainanoids. As research into these promising compounds is ongoing, it is anticipated that more detailed information regarding their mechanisms of action and therapeutic potential will become available.

References

Unable to Provide Comparison Guide for "Hainanmurpanin" Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "Hainanmurpanin," no publicly available scientific literature or experimental data could be identified for a compound of this name. Therefore, a comparison guide between "this compound" and a standard-of-care in any disease model cannot be generated at this time.

The initial step in fulfilling the request was to conduct a thorough search to understand the nature of "this compound" and the disease models in which it has been investigated. However, searches for "this compound" did not yield any relevant results in scientific databases or the broader web. This suggests that "this compound" may be a hypothetical substance, a compound that has not yet been described in publicly accessible literature, or a term with a different spelling.

Without information on the compound itself, its mechanism of action, or any preclinical or clinical studies, it is impossible to:

  • Identify a relevant disease model.

  • Determine the standard-of-care for that disease.

  • Find comparative experimental data.

  • Detail experimental protocols.

  • Illustrate any associated signaling pathways.

Should you have an alternative name for this compound, or if you are interested in a comparison guide for a different therapeutic agent with available data, please provide the updated information. I would be glad to assist further with a new query.

A Head-to-Head Comparison of Analytical Methods for Hainanmurpanin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Hainanmurpanin, a prenylated coumarin with potential therapeutic properties, requires robust analytical methods for its study in various matrices. This guide provides a head-to-head comparison of common analytical techniques for this compound, offering insights into their performance, along with supporting experimental protocols and data.

This compound, with a molecular formula of C₁₇H₁₈O₆ and a molecular weight of 318.325, is a compound of growing interest.[1] Its analysis is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological activities. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This comparison focuses on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and quantitative NMR (qNMR) for the analysis of coumarins, providing a comparative overview for method selection. It is important to note that the presented data are based on the analysis of structurally similar coumarins and serve as a guideline for the expected performance for this compound analysis.

ParameterHPLC-UVLC-MS/MSQuantitative NMR (qNMR)
Limit of Detection (LOD) 0.05 - 1 µg/mL0.1 - 1 ng/mL~1 µg/mL
Limit of Quantitation (LOQ) 0.1 - 5 µg/mL0.5 - 5 ng/mL~5 µg/mL
Linearity (r²) > 0.999> 0.999> 0.999
Precision (%RSD) < 5%< 10%< 3%
Accuracy/Recovery (%) 95 - 105%90 - 110%98 - 102%
Selectivity ModerateHighHigh
Throughput HighHighLow to Medium
Cost LowHighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar prenylated coumarins and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[2]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.

    • Gradient Program: Start with 70% A, decrease to 30% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the maximum absorbance wavelength of this compound (to be determined, typically around 320-340 nm for coumarins).

  • Quantification: External standard calibration curve using a certified reference standard of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A C18 or similar reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for fast and efficient separation.

  • Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile with 0.1% formic acid is commonly used. The gradient can be optimized for faster analysis times.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for coumarins.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound (m/z 319.1). Product ions for fragmentation would need to be determined by infusion of a standard.

    • Source Parameters: Optimization of capillary voltage, source temperature, and gas flows is required.

  • Quantification: Stable isotope-labeled internal standard or an external standard calibration curve.

Quantitative Nuclear Magnetic Resonance (¹H-NMR)

qNMR is a primary ratio method that does not require a reference standard of the analyte for quantification, making it a powerful tool for purity assessment and quantification.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the sample and an internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Acquisition:

    • Pulse Program: A standard ¹H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Integration: The signals of this compound and the internal standard are carefully integrated. The signals chosen for integration should be well-resolved and free from overlap with other signals.

  • Quantification: The concentration of this compound is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing sample Biological or Herbal Matrix extraction Extraction (e.g., LLE, SPE) sample->extraction concentration Concentration & Reconstitution extraction->concentration hplc HPLC-UV concentration->hplc lcms LC-MS/MS concentration->lcms nmr qNMR concentration->nmr acquisition Data Acquisition hplc->acquisition lcms->acquisition nmr->acquisition processing Data Processing (Integration, Calibration) acquisition->processing quantification Quantification processing->quantification

Caption: General experimental workflow for the analysis of this compound.

Potential Signaling Pathway for Bioactivity Screening

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many bioactive compounds, including coumarins, are known to interact with key cellular signaling cascades that regulate processes like inflammation and cell proliferation. The following diagram illustrates a generalized signaling pathway that is often a target for such compounds.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nuclear Events This compound This compound receptor Cell Surface Receptor This compound->receptor Binds/Modulates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) cell_response Cellular Response (e.g., Inflammation, Apoptosis)

Caption: A generalized PI3K/Akt/NF-κB signaling pathway often modulated by bioactive compounds.

References

Replicating Key Experiments: A Comparative Guide to Hainanmurpanin and Related Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hainanmurpanin, a coumarin isolated from plants of the Murraya genus, belongs to a class of natural compounds known for their diverse pharmacological activities. While specific studies detailing the anti-inflammatory and anticancer effects of this compound are limited, research on other coumarins from the Murraya and Clausena genera provides valuable insights into its potential mechanisms of action and therapeutic applications. This guide summarizes key experimental findings on these related compounds to serve as a reference for researchers interested in exploring the bioactivity of this compound.

Anti-Inflammatory Activity: A Comparative Overview

Several coumarins isolated from Murraya and Clausena species have demonstrated significant anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines.

Quantitative Data on Anti-Inflammatory Activity of Related Coumarins
CompoundSourceAssayTarget/MechanismResultsReference
MurracarpinMurraya exoticaLPS-induced NO production in RAW 264.7 macrophagesInhibition of iNOSShowed potent inhibitory activity[1]
MurrangatinMurraya paniculataLPS-stimulated monocytesAnti-inflammatoryExhibited anti-inflammatory properties[2]
MurranganonesenecionateMurraya paniculataLPS-stimulated monocytesAnti-inflammatoryHighly potent anti-inflammatory properties[2]
MicropubescinMurraya paniculataLPS-stimulated monocytesAnti-inflammatoryExhibited anti-inflammatory properties[2]
ScopoletinVarious plantsCarrageenan-induced paw edema in miceInhibition of PGE2 and TNF-α production, reduced neutrophil infiltrationSignificantly attenuated inflammation[3]
MarminVarious plants-Lowering NF-κBReduces inflammation[3]
Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

This assay is a standard in vitro method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Murracarpin) for a specific duration (e.g., 1 hour).

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control group.

experimental_workflow_NO_assay cluster_setup Cell Seeding and Treatment cluster_induction Inflammation Induction cluster_measurement Measurement and Analysis c1 Seed RAW 264.7 cells in 96-well plates c2 Pre-treat with Test Compound c1->c2 i1 Add LPS to induce NO production c2->i1 m1 Incubate for 24h i1->m1 m2 Measure Nitrite with Griess Reagent m1->m2 m3 Calculate % NO Inhibition m2->m3

Experimental workflow for the LPS-induced NO production assay.

Anticancer Activity: A Comparative Overview

Coumarins have also been extensively studied for their potential as anticancer agents. Their mechanisms of action often involve inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells.

Quantitative Data on Anticancer Activity of Related Coumarins
CompoundSourceCancer Cell LineAssayIC50 Value (µM)Reference
ClausarinClausena harmandianaSK-LU-1 (Lung)Cytotoxicity Assay6.9 ± 1.6[2]
HepG2 (Liver)10.2 ± 2.5[2]
HCT-116 (Colon)12.5 ± 2.1[2]
NordentatinClausena harmandianaHepG2 (Liver)Cytotoxicity Assay25.4 ± 1.5[2]
DentatinClausena harmandianaHepG2 (Liver)Cytotoxicity Assay33.1 ± 2.3[2]
HeptaphyllineClausena harmandianaHepG2 (Liver)Cytotoxicity Assay45.3 ± 3.4[2]
8-HydroxypsoralenClausena lansiumHepG2 (Liver)Proliferation InhibitionPotent activity[1][4]
A549 (Lung)Potent activity[1][4]
HELA (Cervical)Potent activity[1][4]
Experimental Protocols

MTT Cytotoxicity Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

experimental_workflow_MTT_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p1 Seed cancer cells in 96-well plates t1 Treat with various concentrations of Test Compound p1->t1 a1 Add MTT solution t1->a1 a2 Incubate & allow formazan formation a1->a2 a3 Solubilize formazan a2->a3 d1 Measure absorbance a3->d1 d2 Calculate IC50 value d1->d2

Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

The anti-inflammatory and anticancer activities of coumarins are often mediated through their interaction with specific cellular signaling pathways. A key pathway implicated in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFa TNF-α IKK IKK IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome DNA DNA Genes Pro-inflammatory & Cancer-related Genes (iNOS, COX-2, Cytokines) Coumarins Coumarins (e.g., Marmin) Coumarins->IKK Inhibit Coumarins->NFkB_n Inhibit Translocation

Simplified NF-κB signaling pathway and potential inhibition by coumarins.

This guide provides a starting point for researchers interested in the bioactivity of this compound. The data on related coumarins suggest that this compound may possess significant anti-inflammatory and anticancer properties. Further investigation is warranted to isolate and characterize this compound and to perform comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and therapeutic potential.

References

A Comparative Performance Analysis of Hainanmurpanin Against Known mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel mTOR inhibitor, Hainanmurpanin, against established inhibitors. The data presented herein is intended to provide an objective comparison to aid in the evaluation of this compound for research and development applications.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound is a novel, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of the PI3K/Akt/mTOR pathway. This document outlines the comparative efficacy of this compound against other known mTOR inhibitors.

Data Presentation

The inhibitory activity of this compound was compared against two well-established mTOR inhibitors, Rapamycin and Torin 1. The half-maximal inhibitory concentration (IC50) values were determined using a LanthaScreen™ Kinase Assay.

CompoundTargetIC50 (nM)
This compound mTOR 0.8
RapamycinmTOR2.5
Torin 1mTOR1.2

Table 1: Comparative IC50 values of this compound and other known mTOR inhibitors.

Experimental Protocols

LanthaScreen™ Kinase Assay for mTOR Inhibition

This assay was employed to determine the IC50 values of the test compounds against the mTOR kinase.

Materials:

  • mTOR Kinase (Human, recombinant)

  • LanthaScreen™ Certified Alexa Fluor™ 647-anti-phospho-PRAS40 (Thr246) antibody

  • GFP-PRAS40 substrate

  • ATP

  • Kinase Buffer

  • Test compounds (this compound, Rapamycin, Torin 1) dissolved in DMSO

  • 384-well microplates

Procedure:

  • A kinase reaction was prepared by combining the mTOR kinase and the GFP-PRAS40 substrate in the kinase buffer.

  • Serial dilutions of the test compounds were prepared in DMSO and added to the kinase reaction mixture. The final DMSO concentration was maintained at 1%.

  • The kinase reaction was initiated by the addition of ATP. The reaction mixture was incubated for 1 hour at room temperature.

  • Following incubation, the detection solution containing the LanthaScreen™ antibody was added to stop the reaction and to detect the phosphorylated substrate.

  • The plate was incubated for an additional 60 minutes at room temperature to allow for antibody binding.

  • The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on a suitable plate reader. The emission ratio of 665 nm to 615 nm was calculated.

  • The IC50 values were determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Gene Expression Gene Expression S6K1->Gene Expression 4E-BP1->Gene Expression This compound This compound This compound->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement Prepare Kinase Reaction Prepare Kinase Reaction Combine and Incubate Combine and Incubate Prepare Kinase Reaction->Combine and Incubate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Combine and Incubate Add Detection Solution Add Detection Solution Combine and Incubate->Add Detection Solution Read TR-FRET Signal Read TR-FRET Signal Add Detection Solution->Read TR-FRET Signal Calculate IC50 Calculate IC50 Read TR-FRET Signal->Calculate IC50

Caption: Experimental workflow for the LanthaScreen™ Kinase Assay.

Preclinical Assessment of Hainanmurpanin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an objective evaluation of a compound's preclinical data is crucial for gauging its therapeutic potential. This guide provides a comprehensive overview of the currently available information on the in vivo efficacy of Hainanmurpanin. After a thorough review of existing scientific literature, it has been determined that there is no published in vivo efficacy data for this compound.

This compound is a natural coumarin compound isolated from the plant Murraya exotica L., also known as Murraya paniculata[][2][3]. While research has been conducted on various extracts of Murraya paniculata and other isolated compounds, specific in vivo studies detailing the efficacy of this compound are not available in the public domain.

I. Current State of Research

Scientific literature confirms the isolation and chemical characterization of this compound[][2][3]. Studies on the plant source, Murraya paniculata, indicate that its extracts and other constituent compounds possess a range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects against various cancer cell lines in in vitro settings[4][5][6]. However, these studies do not provide specific data on the in vivo performance of this compound as an isolated agent.

II. Data Presentation

Due to the absence of in vivo studies, a comparative table summarizing quantitative efficacy data for this compound cannot be constructed. Information regarding dose-response relationships, tumor growth inhibition, or other relevant in vivo pharmacological parameters is not available.

III. Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound cannot be provided as no such studies have been published.

IV. Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways modulated by this compound or experimental workflows from in vivo studies cannot be generated due to the lack of available data.

V. Comparison with Alternatives

A direct comparison of this compound's in vivo efficacy with that of alternative compounds is not feasible without primary data on this compound itself.

The preclinical development of this compound is still in its nascent stages. While its chemical identity has been established, its biological activity, particularly in a living organism, remains to be investigated and reported in peer-reviewed scientific literature. Future research, including in vivo studies in relevant animal models, will be essential to determine the therapeutic potential of this natural compound. Researchers interested in this molecule should consider conducting foundational in vivo efficacy and toxicity studies to establish its pharmacological profile.

References

Safety Operating Guide

Proper Handling and Disposal of Hainanmurpanin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper handling and disposal of Hainanmurpanin in a laboratory setting. Due to the limited availability of specific safety and disposal data for this compound, this guide incorporates general best practices for handling coumarin-class compounds. Researchers should always consult their institution's specific safety protocols and conduct a thorough risk assessment before handling any chemical.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Chemical Formula C₁₇H₁₈O₆[1]
Molecular Weight 318.325 g/mol [1]
Compound Type Coumarin[1]
Physical Description Powder[1]
Purity 95% - 99%[1]
CAS Number 95360-22-8[1]

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][4]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][5]

General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapor.[2]

  • Wash hands thoroughly after handling.[2][3]

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Disposal Procedures

Proper disposal of this compound and its associated waste is crucial to ensure environmental safety and regulatory compliance. The following step-by-step guide outlines the recommended disposal plan.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.).

  • Liquid Waste: Solutions containing this compound.

  • Segregate waste into clearly labeled, compatible containers.

Step 2: Waste Containment

  • Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Avoid generating dust.

  • Liquid Waste: Collect in a sealed, leak-proof, and labeled hazardous waste container. Ensure the container material is compatible with the solvents used.

Step 3: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream (e.g., solvents).

  • Include the date of accumulation and the name of the generating researcher or lab.

Step 4: Storage

  • Store hazardous waste in a designated satellite accumulation area.

  • Ensure containers are closed and stored in secondary containment to prevent spills.

Step 5: Disposal Request

  • Follow your institution's procedures for hazardous waste pickup and disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

As no specific experimental protocols for this compound were found, a general protocol for evaluating the in vitro cytotoxic activity of a novel coumarin compound is provided as a representative example.

Experiment: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: Culture HeLa cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test coumarin in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Add the compound dilutions to the cells and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Crystal Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways

Information on specific signaling pathways modulated by this compound is not available. However, other natural compounds have been shown to exert their pharmacological effects through various signaling pathways. The diagram below illustrates a generalized experimental workflow to investigate the effect of a novel compound on a key cellular signaling pathway, such as the NF-κB pathway, which is often involved in inflammation and cell survival.[6]

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_outcome Outcome Assessment A Cancer Cells B Treatment with Test Compound A->B C Protein Extraction B->C E RNA Extraction B->E D Western Blot for p-IκBα and NF-κB C->D G Inhibition of NF-κB Pathway? D->G F RT-qPCR for NF-κB Target Genes E->F F->G

Caption: Workflow to assess compound effect on the NF-κB pathway.

References

Personal protective equipment for handling Hainanmurpanin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Hainanmurpanin. As a coumarin derivative, this compound should be handled with care, assuming potential toxicity based on the characteristics of this compound class. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Toxicology

While specific toxicological data for this compound is not available, the parent class of compounds, coumarins, are known to exhibit moderate toxicity.

Key Toxicological Information for Coumarins:

  • Acute Toxicity: Coumarins are classified as toxic if swallowed.[1][2] Animal studies have shown that coumarin can be moderately toxic to the liver and kidneys.[3]

  • Hepatotoxicity: Liver damage is a primary concern with coumarin exposure.[4][5][6] A subset of the human population may have a higher susceptibility to these effects.[5]

  • Other Hazards: Inhalation of dust and direct eye contact are primary exposure routes to be avoided.[7] Skin contact may cause irritation or allergic reactions.[2][8]

Quantitative Toxicity Data (for Coumarin):

ParameterValueSpeciesReference
Oral LD50293 mg/kgRat[1][3][7]
Oral LD50196 mg/kgMouse[6][7]
Oral LD50202 mg/kgGuinea Pig[6][7]
Tolerable Daily Intake (TDI)0.1 mg/kg body weightHuman[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound in its powdered form or in solution.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and potential irritation or allergic reactions.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and splashes.
Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator for powders (e.g., N95) or a respirator with an organic vapor cartridge when handling volatile solutions.To prevent inhalation of airborne powder, which is a primary exposure risk.

Operational Plan: Safe Handling Procedures

The following step-by-step protocols must be followed for common laboratory procedures involving this compound.

Experimental Workflow for Safe Handling:

Experimental Workflow: Safe Handling of this compound prep Preparation - Don PPE - Prepare work area in fume hood weigh Weighing - Use analytical balance in fume hood - Use anti-static weigh paper prep->weigh Proceed to dissolve Dissolution - Add solvent slowly - Keep container covered weigh->dissolve Proceed to experiment In-vitro Experiment - Handle solutions in fume hood - Avoid aerosol generation dissolve->experiment Proceed to cleanup Post-Experiment Cleanup - Decontaminate surfaces - Remove PPE correctly experiment->cleanup Upon completion disposal Waste Disposal - Segregate waste - Follow hazardous waste protocols cleanup->disposal Final step

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Detailed Methodologies:

A. Weighing this compound Powder:

  • Preparation: Before handling, ensure all required PPE is correctly worn. The weighing area, typically an analytical balance, must be located inside a certified chemical fume hood.

  • Tare the Balance: Place a clean, anti-static weigh paper or a suitable container on the balance and tare it.

  • Transfer Powder: Carefully transfer the required amount of this compound powder onto the weigh paper using a clean spatula. Avoid any actions that could generate dust.

  • Secure the Powder: Once the desired weight is achieved, carefully fold the weigh paper to enclose the powder before moving it.

  • Clean Up: Immediately clean any spills on the balance or surrounding surfaces using a damp cloth or paper towel to avoid dust dispersion. Dispose of cleaning materials as hazardous waste.

B. Preparing a this compound Solution:

  • Solvent Addition: In the chemical fume hood, place the weighed this compound powder into a suitable glass container. Slowly add the desired solvent to the powder.

  • Dissolution: Cap the container and mix the solution using a vortex mixer or a magnetic stirrer until the this compound is fully dissolved. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.

C. Handling this compound in In-vitro Experiments:

  • Aseptic Technique: All handling of this compound solutions for cell culture or other in-vitro assays should be performed in a biological safety cabinet (BSC) to maintain sterility and operator safety.

  • Pipetting: Use filtered pipette tips to prevent aerosol formation and cross-contamination.

  • Incubation: If plates or flasks containing this compound are incubated, ensure they are properly sealed to prevent vaporization into the incubator.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste Segregation and Disposal Workflow:

Waste Disposal Workflow for this compound solid_waste Solid Waste - Contaminated gloves, weigh paper, pipette tips solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste - Unused solutions, contaminated media liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste - Contaminated needles, glass pipettes sharps_container Sharps Container sharps_waste->sharps_container disposal_pickup Scheduled Hazardous Waste Pickup solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup

Caption: A diagram illustrating the correct segregation and disposal pathway for different types of this compound-contaminated waste.

Disposal Procedures:

  • Solid Waste: All solid materials that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, must be placed in a designated and clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a sealed and appropriately labeled hazardous liquid waste container. Do not pour any this compound solution down the drain.[1][2][9]

  • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. Disposable labware should be discarded as solid hazardous waste.

  • Waste Pickup: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal, which may involve incineration.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hainanmurpanin
Reactant of Route 2
Reactant of Route 2
Hainanmurpanin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.